Butyl bromoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
butyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGSGKCIWQRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172420 | |
| Record name | Butyl bromoacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18991-98-5 | |
| Record name | Butyl 2-bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18991-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYL BROMOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25B41GO8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Butyl Bromoacetate
This technical guide provides a comprehensive overview of the core physicochemical properties of butyl bromoacetate, with a particular focus on tert-butyl bromoacetate, a vital reagent in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations to support laboratory work and chemical synthesis.
Chemical Identity and Structure
This compound refers to a group of isomers, with tert-butyl bromoacetate being the most commonly utilized in organic synthesis. Its structure features a bromoacetyl group esterified with a tert-butyl alcohol. This arrangement makes it an effective alkylating agent, a characteristic central to its application in the synthesis of complex organic molecules.
IUPAC Name: tert-butyl 2-bromoacetate[1]
Synonyms: t-Butyl bromoacetate, Bromoacetic Acid tert-Butyl Ester, Acetic acid, bromo-, 1,1-dimethylethyl ester[1][2]
Physicochemical Properties
The physicochemical properties of tert-butyl bromoacetate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | References |
| Molecular Formula | C6H11BrO2 | [1][3] |
| Molecular Weight | 195.05 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1][4] |
| Density | 1.321 - 1.351 g/cm³ at 20-25 °C | [4][5][6][7] |
| Boiling Point | ~50 °C at 10 mmHg; ~175 °C at atmospheric pressure | [4][5][6][7][8] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Flash Point | 49 °C (120.2 °F) | [4][5][6] |
| Refractive Index | 1.4440 - 1.4460 at 20 °C | [2][4][5][9] |
| Solubility | Miscible with ethanol, chloroform, and ethyl acetate. Immiscible with water. | [2][4][8][10] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of liquid organic compounds like tert-butyl bromoacetate.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common micro-scale technique for its determination.[1][5][11]
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to the thermometer and immersed in the heating bath.
-
The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.
-
When the temperature approaches the boiling point, the stream of bubbles becomes rapid and continuous.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.
-
The pycnometer filled with the reference substance is weighed.
-
The density of the sample liquid is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through a substance. An Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Soft tissue paper
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent and dried.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Solubility
A qualitative assessment of solubility is performed by observing the dissolution of a solute in a solvent.
Apparatus:
-
Test tubes
-
Vortex mixer (optional)
-
Graduated pipettes
Procedure:
-
A small, measured amount of the solute (tert-butyl bromoacetate) is placed in a test tube.
-
A measured volume of the solvent (e.g., water, ethanol, chloroform, ethyl acetate) is added.
-
The mixture is agitated vigorously.
-
The mixture is observed to see if a single, clear phase is formed (miscible/soluble) or if two distinct layers remain or the solute does not dissolve (immiscible/insoluble).[4]
Applications in Drug Development
Tert-butyl bromoacetate is a versatile reagent in pharmaceutical synthesis, primarily due to its role as an alkylating agent. It is used to introduce the tert-butoxycarbonylmethyl group into various molecules.[2][12]
Synthesis of Collagenase Inhibitors
Collagenases are enzymes that break down collagen and are implicated in various diseases. Tert-butyl bromoacetate is used in the synthesis of inhibitors of these enzymes.[2][13] The tert-butyl ester group can serve as a protecting group for a carboxylic acid, which can later be deprotected to yield the active inhibitor.
Synthesis of N-Substituted Glycine Oligomers (Peptoids)
Peptoids are a class of peptide mimics that have shown promise in drug discovery due to their enhanced stability and bioavailability.[14][15] The synthesis of peptoids often involves a two-step monomer addition cycle where tert-butyl bromoacetate is a key reagent in the acylation step.[8][16][17]
Safety and Handling
Tert-butyl bromoacetate is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Lachrymator (causes tearing).[12][18][19]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[6]
Conclusion
Tert-butyl bromoacetate is a key building block in modern organic and medicinal chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its safe and effective use in the laboratory. The experimental protocols provided offer a foundation for the quality control and characterization of this important reagent, while the outlined applications highlight its significance in the development of novel therapeutics.
References
- 1. Video: Boiling Points - Procedure [jove.com]
- 2. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. ucc.ie [ucc.ie]
- 8. sciforum.net [sciforum.net]
- 9. phillysim.org [phillysim.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 13. Tert-Butyl Bromoacetate CAS 5292-43-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oligo(N-aryl glycines): a new twist on structured peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5292-43-3 Cas No. | tert-Butyl bromoacetate | Apollo [store.apolloscientific.co.uk]
- 18. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Spectroscopic Data of Tert-Butyl Bromoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl bromoacetate. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for tert-butyl bromoacetate, providing key insights into its molecular structure.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of tert-butyl bromoacetate is characterized by two distinct signals, corresponding to the two different types of protons in the molecule.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 3.760 | Singlet | 2H | Br-CH₂ -C=O |
| 1.484 | Singlet | 9H | -C(CH₃ )₃ |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For tert-butyl bromoacetate, four distinct signals are observed.
| Chemical Shift (δ) [ppm] | Assignment |
| 166.86 | C =O (Ester Carbonyl) |
| 82.45 | -O-C (CH₃)₃ (Quaternary Carbon) |
| 27.97 | -O-C(CH₃ )₃ (Methyl Carbons) |
| 26.21 | Br-CH₂ -C=O (Methylene Carbon) |
Experimental Protocols
The following section details the general methodologies for acquiring ¹H and ¹³C NMR spectra of liquid samples like tert-butyl bromoacetate.
Sample Preparation
-
Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of tert-butyl bromoacetate in approximately 0.6-0.7 mL of a deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for tert-butyl bromoacetate. The residual proton signal of CDCl₃ at ~7.26 ppm can serve as an internal reference.
-
Sample Dissolution : The sample should be fully dissolved in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing can aid dissolution.
-
Filtration : To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Tube : Use a clean, standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak is often sufficient for referencing.
Data Acquisition
-
Instrumentation : NMR spectra are acquired on a spectrometer, such as a Bruker or Jeol instrument, with a typical magnetic field strength of 300 MHz or higher for routine analysis.
-
Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with the recommended sample concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds between pulses is commonly employed.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the lower sensitivity of the ¹³C nucleus.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is typically used.
-
Visualizations
The following diagrams illustrate key relationships and workflows related to the NMR analysis of tert-butyl bromoacetate.
Caption: Correlation of tert-butyl bromoacetate's structure with its NMR signals.
Caption: A typical experimental workflow for NMR sample preparation and data acquisition.
Introduction to Butyl Bromoacetate and IR Spectroscopy
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Butyl Bromoacetate
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of molecules like this compound. This guide provides a detailed analysis of its expected IR spectrum, a standard experimental protocol for data acquisition, and a logical workflow for spectral interpretation.
This compound (C₆H₁₁BrO₂) is an organic compound containing two key functional groups: an ester and an alkyl halide. IR spectroscopy is particularly effective for identifying these groups, as their characteristic bond vibrations absorb infrared radiation at specific, predictable frequencies. By analyzing the absorption bands in the IR spectrum, one can confirm the presence of these functional groups and verify the compound's identity.
Predicted Infrared Absorption Bands for this compound
The IR spectrum of this compound is dominated by the characteristic absorptions of its ester and alkyl bromide functionalities, along with the various C-H vibrations of the butyl group. The primary vibrational modes and their expected wavenumber ranges are summarized below.
| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2975 | Strong | Indicates the presence of saturated C-H bonds in the butyl chain.[1][2] |
| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp | This is one of the most prominent and easily identifiable peaks in the spectrum, characteristic of a saturated ester.[3][4][5][6] |
| C-H Bend/Deformation | Alkyl (CH₂, CH₃) | 1370 - 1470 | Variable | A series of bands corresponding to scissoring and bending vibrations.[2] |
| C-O Stretch | Ester | 1000 - 1300 | Strong | Esters typically show two distinct C-O stretching bands: one for the C(=O)-O bond and one for the O-C bond.[3][4][6] |
| -CH₂-Br Wag | Haloalkane | 1150 - 1300 | Variable | A characteristic wagging vibration for the methylene group attached to the bromine atom.[7][8][9] |
| C-Br Stretch | Alkyl Bromide | 515 - 690 | Medium to Strong | This peak confirms the presence of the carbon-bromine bond but falls in the complex "fingerprint region" of the spectrum.[7][8][9] |
Experimental Protocol: Acquiring the IR Spectrum of Liquid this compound
The following protocol details the standard procedure for obtaining a high-quality IR spectrum of a neat (pure) liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer.
A. Materials
-
FTIR Spectrometer
-
Clean, dry salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
This compound sample
-
KimWipes
-
Cleaning solvent (e.g., dry acetone or isopropanol)
-
Gloves
B. Procedure
-
Instrument Preparation and Background Scan:
-
Ensure the sample compartment of the FTIR spectrometer is empty and clean.
-
Run a background spectrum. This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's inherent signal, which will be automatically subtracted from the sample spectrum.[10]
-
-
Sample Preparation (Neat Sample):
-
Handle the salt plates with care, holding them by the edges to avoid transferring moisture from your fingers.[11]
-
Using a clean Pasteur pipette, place 1-2 drops of the this compound sample onto the center of one salt plate.[11][12][13]
-
Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film, creating a "sandwich".[12][14] Avoid air bubbles.
-
-
Data Acquisition:
-
Post-Analysis and Cleanup:
-
Once the scan is complete, remove the salt plates from the spectrometer.
-
Clean the plates immediately by rinsing them with a small amount of a dry solvent (like acetone) and gently wiping them with a KimWipe.[11]
-
Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.
-
Visualization of the Analytical Workflow
The logical process for analyzing an unknown spectrum to identify this compound can be visualized as a clear workflow. This involves sequentially identifying the key functional groups and confirming the structure by comparing it to a known standard.
Caption: Logical workflow for the identification of this compound via IR spectroscopy.
References
- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. quora.com [quora.com]
- 10. homework.study.com [homework.study.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Mass Spectrometry of tert-Butyl Bromoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-butyl bromoacetate (tBBA), a common alkylating agent and building block in organic synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural elucidation in various research and development settings.
Core Data Presentation
The mass spectrum of tert-butyl bromoacetate is characterized by a series of distinct fragments. The quantitative data from its electron ionization (EI) mass spectrum is summarized below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 57 | 100.0 | [C(CH₃)₃]⁺ |
| 59 | 87.0 | [C(CH₃)₃O]⁺ |
| 41 | 39.3 | [C₃H₅]⁺ |
| 121 | 23.2 | [BrCH₂CO]⁺ |
| 123 | 22.6 | [BrCH₂CO]⁺ (Isotope) |
| 29 | 21.3 | [C₂H₅]⁺ |
| 56 | 20.5 | [C₄H₈]⁺ |
| 179 | 16.1 | [M - CH₃]⁺ |
| 181 | 15.8 | [M - CH₃]⁺ (Isotope) |
| 43 | 10.4 | [C₃H₇]⁺ |
| 93 | 8.0 | [BrCH₂]⁺ |
| 95 | 7.5 | [BrCH₂]⁺ (Isotope) |
Data sourced from an electron ionization (EI) mass spectrum. The molecular ion [M]⁺ at m/z 194 and 196 (due to bromine isotopes) is often of low abundance or not observed.[1]
Fragmentation Pathway
The fragmentation of tert-butyl bromoacetate under electron ionization follows a logical pathway primarily driven by the stability of the resulting carbocations. The most prominent fragmentation is the cleavage of the ester bond to form the highly stable tert-butyl cation.
Caption: Fragmentation pathway of tert-butyl bromoacetate in EI-MS.
Experimental Protocols
While specific experimental conditions can vary between instruments, the following provides a general protocol for the analysis of tert-butyl bromoacetate using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile compounds.
1. Sample Preparation
-
Solvent Selection: Dilute the tert-butyl bromoacetate sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid detector saturation.
-
Standard Preparation: For quantitative analysis, prepare a series of calibration standards of known concentrations. An internal standard may also be employed for enhanced accuracy.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle the concentrated sample.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of 5% phenyl methylpolysiloxane.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer:
3. Data Acquisition and Analysis
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Process the data using the instrument's software to identify the chromatographic peak corresponding to tert-butyl bromoacetate.
-
Extract the mass spectrum for the identified peak and compare it to a reference library (e.g., NIST) for confirmation.
-
For quantitative analysis, construct a calibration curve from the prepared standards by plotting the peak area against the concentration.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of tert-butyl bromoacetate.
Caption: General workflow for GC-MS analysis of tert-butyl bromoacetate.
References
An In-depth Technical Guide to the Solubility of Butyl Bromoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyl bromoacetate in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, the theoretical principles governing solubility, and a detailed experimental protocol for the precise quantitative determination of solubility.
Introduction to this compound and its Solubility
This compound (C₆H₁₁BrO₂) is an important reagent in organic synthesis, frequently utilized as an alkylating agent in the pharmaceutical and chemical industries. Its efficacy in chemical reactions is often dependent on its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction kinetics, and product purification. The solubility of this compound is influenced by the isomeric form of the butyl group (n-butyl, sec-butyl, isobutyl, or tert-butyl), the physicochemical properties of the solvent, and external factors such as temperature.
This guide addresses the fundamental aspects of this compound's solubility, providing a theoretical framework and practical methodologies for researchers.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of a molecule is determined by its molecular structure, the presence of polar functional groups, and the overall distribution of electron density.
This compound possesses a polar ester group (-COO-) and a polar carbon-bromine bond (C-Br), which contribute to its dipole moment. However, the nonpolar butyl alkyl chain influences its overall polarity. The interplay between these polar and nonpolar regions dictates its solubility in various organic solvents.
Factors Influencing Solubility:
-
Polarity of Solute and Solvent: this compound, being a moderately polar molecule, is expected to be more soluble in polar aprotic and mildly polar protic solvents.
-
Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, its ester oxygen atoms can act as hydrogen bond acceptors. This can enhance solubility in protic solvents like alcohols.
-
Van der Waals Forces: The nonpolar butyl group interacts with nonpolar solvents through London dispersion forces.
-
Temperature: Generally, the solubility of liquids in liquids increases with temperature, although there can be exceptions.
The following diagram illustrates the key factors influencing the solubility of this compound.
Qualitative Solubility of this compound
While comprehensive quantitative data is scarce, qualitative solubility information for this compound isomers, particularly tert-butyl bromoacetate, is available from various chemical suppliers and databases. The following table summarizes the expected qualitative solubility based on available data and theoretical principles.
| Solvent | Solvent Type | Expected Solubility of this compound Isomers | Reference |
| Ethanol | Polar Protic | Miscible | [1] |
| Chloroform | Polar Aprotic | Miscible | [1] |
| Ethyl Acetate | Polar Aprotic | Miscible | [1] |
| Water | Polar Protic | Immiscible | [1] |
| Diethyl Ether | Polar Aprotic | Soluble | [2] |
| Hexane | Nonpolar | Likely Soluble | - |
| Toluene | Nonpolar | Likely Soluble | - |
| Acetone | Polar Aprotic | Likely Soluble | - |
| Dichloromethane | Polar Aprotic | Likely Soluble | - |
| Methanol | Polar Protic | Likely Soluble | - |
Note: "Likely Soluble" indicates expected solubility based on the principle of "like dissolves like," where specific experimental data for this compound was not found. The provided references are for tert-butyl bromoacetate, but similar behavior is expected for other isomers in these common solvents.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol based on the "shake-flask" method is recommended. This method involves creating a saturated solution and then quantifying the dissolved solute.
4.1. Materials and Equipment
-
This compound (of the desired isomeric purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Vials with PTFE-lined caps
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5) and detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.
-
Autosampler vials
4.2. Experimental Workflow
The following diagram outlines the experimental workflow for determining the solubility of this compound.
4.3. Detailed Procedure
-
Preparation of Solvent-Solute Mixtures:
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to several vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solute remains. The presence of a separate liquid phase of this compound at the bottom of the vial after equilibration indicates saturation.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.
-
Alternatively, centrifuge the vials at a controlled temperature to facilitate phase separation.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Pass the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.
-
Accurately dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.
-
Analyze the diluted sample from step 4 under the same analytical conditions.
-
-
Data Analysis and Solubility Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.
-
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data remains limited in the public domain, a strong understanding of its physicochemical properties allows for reliable qualitative predictions of its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol outlined herein provides a robust methodology for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.
References
An In-depth Technical Guide to the Material Safety Data Sheet for Butyl Bromoacetate
This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for butyl bromoacetate, intended for researchers, scientists, and drug development professionals. The information is compiled from various Material Safety Data Sheets (MSDS) and scientific literature to ensure a thorough understanding of the hazards and necessary precautions.
Chemical Identification and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a halogenated ester commonly used as an alkylating agent in organic synthesis.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H11BrO2 | [2][5] |
| Molecular Weight | 195.06 g/mol | [2][5][6] |
| CAS Number | 5292-43-3 | [5][6] |
| Appearance | Clear colorless to light yellow liquid | [1][3] |
| Odor | Pungent | [2][5] |
| Boiling Point | 50 °C at 10 mmHg | [6] |
| Flash Point | 49 °C (120.2 °F) | [5][7] |
| Density | 1.321 g/mL at 25 °C | [6] |
| Specific Gravity | 1.338 | [5] |
| Vapor Density | 6.73 (Air = 1) | [5][7] |
| Water Solubility | Immiscible | [3][5] |
| Refractive Index | n20/D 1.445 | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a flammable liquid and vapor, and it is harmful if swallowed.[5][8][9] It causes severe skin burns and eye damage and may cause respiratory irritation.[5][9] It is also a lachrymator, meaning it can cause tearing.[1][5]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][5] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[5][9] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |
NFPA 704 Diamond:
Toxicological Information
Accidental ingestion of this compound may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[8] It can produce chemical burns in the oral cavity and gastrointestinal tract if ingested.[8] Skin contact may cause sensitization in some individuals.[8] There is limited evidence to suggest that long-term occupational exposure may have cumulative health effects.[8]
Table 3: Acute Toxicity Data
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 300 - 500 mg/kg | [7] |
| Dermal LD50 | Rabbit | >2000 mg/kg | [7] |
Experimental Protocol: Acute Oral Toxicity (LD50) - General Guideline
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[10]
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight before dosing.
-
Dose Administration: The substance is administered orally via gavage. A starting dose is chosen based on available information, or a default value (e.g., 175 mg/kg) is used.[11]
-
Dose Adjustment: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2). If an animal dies, the dose for the next animal is decreased by the same factor.[12]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.
Handling, Storage, and Emergency Procedures
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[8] Wear protective clothing, gloves, and eye/face protection.[9][13] Use in a well-ventilated area, preferably under a chemical fume hood.[9] Keep away from heat, sparks, and open flames.[9] Ground and bond containers when transferring material.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] Keep containers tightly closed.[9] Store in a flammable liquid storage area.[8]
First Aid Measures
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][13]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1][13]
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8]
-
Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[5][9]
Accidental Release Measures
-
Spill/Leak: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[13] Remove all sources of ignition.[9] Use spark-proof tools and explosion-proof equipment.[9]
Reactivity and Stability
-
Chemical Stability: Stable under normal temperatures and pressures.[13]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[5][9]
-
Incompatibilities: Strong oxidizing agents and strong bases.[9][13] Reacts with mild steel and galvanized steel, producing flammable hydrogen gas.[8]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen bromide.[9][13]
-
Hazardous Polymerization: Has not been reported to occur.[5][13]
Experimental Protocol: Use in Organic Synthesis
This compound is a common alkylating agent. One notable application is in the synthesis of the collagenase inhibitor actinonin. While the full synthesis is complex, a representative step involves the alkylation of a substrate with tert-butyl bromoacetate.
General Protocol for Alkylation:
-
Reactant Preparation: A solution of the nucleophilic substrate is prepared in a suitable aprotic solvent (e.g., THF, DMF).
-
Base Addition: A base (e.g., potassium tert-butoxide, sodium hydride) is added at a controlled temperature (often 0 °C) to deprotonate the nucleophile.
-
Alkylation: Tert-butyl bromoacetate is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred for a specified time (e.g., 3 hours to overnight) and monitored by a suitable technique (e.g., TLC, LC-MS).
-
Workup: The reaction is quenched with water or an aqueous solution. The product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations. It may be possible to incinerate the material in a chemical incinerator equipped with an afterburner and scrubber.
This guide is intended to provide detailed safety and handling information. Always refer to the specific Safety Data Sheet provided by the supplier before use and ensure that all personnel are trained in the proper handling of this hazardous chemical.
References
- 1. This compound | C6H11BrO2 | CID 87883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemimpex.com [chemimpex.com]
- 5. tert-Butyl bromoacetate 98 5292-43-3 [sigmaaldrich.com]
- 6. Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. fda.gov [fda.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Safe Handling and Storage of Tert-Butyl Bromoacetate
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. Tert-butyl bromoacetate, a versatile alkylating agent utilized in the synthesis of various pharmaceutical compounds, including collagenase inhibitors and peptide-based molecules, necessitates stringent safety protocols due to its hazardous properties.[1][2][3] This guide provides an in-depth overview of the essential precautions for the handling and storage of tert-butyl bromoacetate, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Quantitative Data
Tert-butyl bromoacetate is classified as a hazardous substance, presenting multiple risks that demand careful management.[1] It is a flammable liquid and vapor, corrosive, and causes severe skin burns and eye damage.[4][5][6] The compound is harmful if swallowed and is a lachrymator, meaning it can induce tearing.[4][5][7] All personnel handling this chemical must be thoroughly familiar with its potential hazards.
A summary of key quantitative safety data is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Flash Point | 49°C (120.2°F) | [8] |
| Oral LD50 (Rat) | 300 - 500 mg/kg | [8] |
| Dermal LD50 (Rabbit) | >2000 mg/kg | [8] |
| Storage Temperature | 2-8°C (Refrigerated) | [5] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of appropriate personal protective equipment and engineering controls is mandatory.
Engineering Controls:
-
Fume Hood: All handling of tert-butyl bromoacetate should be conducted in a well-ventilated chemical fume hood.[5][9]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of any potential exposure.[7][10]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[10]
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[10]
-
Respiratory Protection: In situations of inadequate ventilation, a NIOSH/MSHA approved respirator is necessary.[10][11]
Safe Handling and Experimental Protocol
Adherence to a strict handling protocol is crucial to prevent accidents and exposure.
General Handling Precautions:
-
Avoid all personal contact, including inhalation.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][10]
-
Use spark-proof tools and explosion-proof equipment.[6][7] Ground and bond containers when transferring material.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5][11]
-
Wash hands thoroughly with soap and water after handling.[1]
Illustrative Experimental Protocol: Alkylation Reaction
The following is a generalized protocol for using tert-butyl bromoacetate in an alkylation reaction, incorporating necessary safety measures.
-
Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is worn. The reaction vessel should be clean, dry, and equipped with a stirrer and a means to control the reaction temperature.
-
Reagent Addition: The reaction is set up in a fume hood. The substrate and any necessary base are dissolved in an appropriate solvent in the reaction vessel. Tert-butyl bromoacetate is then added dropwise to the reaction mixture, as the reaction can be exothermic.[12]
-
Reaction Monitoring: The reaction progress is monitored using appropriate analytical techniques (e.g., TLC, LC-MS). The reaction temperature should be maintained as required by the specific procedure.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted. All work-up procedures involving the handling of tert-butyl bromoacetate or its solutions must be performed in the fume hood.
-
Waste Disposal: All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations for hazardous waste. Empty containers may retain product residue and should be handled with care.[7]
Storage and Incompatibility
Proper storage is critical to maintain the stability of tert-butyl bromoacetate and prevent hazardous situations.
Storage Conditions:
-
Keep away from heat, sparks, open flames, and direct sunlight.[5][7][9]
-
The recommended storage temperature is between 2-8°C in a refrigerator designated for flammable materials.[5]
-
Store in a tightly closed container in a designated flammables and corrosives area.[6]
Incompatible Materials:
-
Strong Oxidizing Agents: Contact can lead to vigorous reactions and potential ignition.[1][11]
-
Strong Bases: Can cause decomposition.[11]
-
Reducing Agents: Incompatible.[5]
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][10]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7][10]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][11]
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.[5]
-
Remove all sources of ignition.[7]
-
Wear appropriate PPE.[5]
-
Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable container for disposal.[5][11]
-
Prevent the spill from entering waterways or sewers.[5]
Fire-Fighting Measures:
-
Use dry chemical, carbon dioxide (CO2), or foam to extinguish a fire.[5] A water spray may be used to cool containers.[5]
-
Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]
-
Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe management of tert-butyl bromoacetate from procurement to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tert-Butyl bromoacetate CAS#: 5292-43-3 [m.chemicalbook.com]
- 3. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tert-Butyl bromoacetate – INTERSURFCHEM [intersurfchem.org]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. htdchem.com [htdchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Chemical Stability of Butyl Bromoacetate Under Laboratory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of butyl bromoacetate under typical laboratory conditions. This compound is a versatile reagent, widely employed as an alkylating agent in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its stability profile is critical for ensuring reaction reproducibility, minimizing the formation of impurities, and maintaining safe laboratory practices. This document details the primary degradation pathways of this compound—hydrolysis, thermal decomposition, and photolytic degradation—supported by data from related compounds and established chemical principles. It also outlines general experimental protocols for assessing chemical stability.
Overview of this compound Stability
This compound is generally stable at room temperature when stored in a tightly sealed container, protected from moisture and light.[3][4] However, its ester and alkyl halide functionalities render it susceptible to degradation under specific conditions. Key factors influencing its stability include temperature, pH, exposure to light, and the presence of incompatible substances such as strong bases, oxidizing agents, and certain metals.[2][3][5][6][7][8][9]
Table 1: General Stability and Storage Recommendations for Alkyl Bromoacetates
| Parameter | Recommendation | Reference |
| Storage Temperature | 0-8°C is recommended for long-term storage to minimize degradation. | [4][10][11] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. | [3][6][8][12] |
| Light Exposure | Protect from light to prevent photolytic decomposition. | [9][12] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if highly sensitive to moisture or oxidation. | - |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and reactive metals (e.g., mild steel). | [2][3][5][6][7][8][9] |
| Hygroscopicity | The compound is noted to be hygroscopic. | [2] |
Primary Degradation Pathways
The principal routes of degradation for this compound are hydrolysis of the ester linkage, nucleophilic substitution or elimination at the carbon-bromine bond, and radical-mediated decomposition initiated by heat or light.
Hydrolytic Degradation
The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This process yields butanol and bromoacetic acid.[6][9]
-
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible process involving the attack of a hydroxide ion on the carbonyl carbon.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process that is generally slower than base-catalyzed hydrolysis.
Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of a Related Ester (tert-Butyl Acetate)
| Mechanism | Activation Energy (kcal/mol) | Temperature Range (°C) | Solvent System | Reference |
| AAL1 | 27.5 | 25-60 | Water | [10] |
| AAC2 | 17.3 | 25-60 | Water | [10] |
Note: The presence of the electron-withdrawing bromine atom in this compound is expected to accelerate the rate of hydrolysis compared to butyl acetate.
Thermal Decomposition
At elevated temperatures, this compound can undergo thermal decomposition. The primary decomposition products are expected to be carbon monoxide, carbon dioxide, and hydrogen bromide.[3][5][13][14] The decomposition is likely to proceed through a combination of elimination (to form butene, hydrogen bromide, and carbon dioxide) and radical chain reactions.
Studies on the thermal decomposition of related compounds, such as brominated butyl rubber, indicate that the C-Br bond is the first to dissociate due to its lower bond energy, with significant decomposition occurring at temperatures above 230°C.[15] For smaller molecules like this compound, decomposition temperatures in the absence of catalysts are likely to be lower. Short-term heating above 35°C has been noted to reduce the yield and purity in synthetic procedures involving tert-butyl bromoacetate.[11]
Photolytic Degradation
Exposure to light, particularly in the ultraviolet spectrum, can induce the photodegradation of alkyl halides like this compound. This process typically involves the homolytic cleavage of the carbon-bromine bond to generate a bromine radical and an alkyl radical.[3][5] These highly reactive radical species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. The presence of photosensitizers can accelerate this process.[3]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a well-designed stability study is essential. This typically involves storing the compound under controlled conditions and periodically analyzing samples for degradation.
General Stability Study Design
A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH. Both real-time and accelerated stability studies can be employed.[8][16]
Table 3: Example Conditions for a Stability Study of this compound
| Condition | Temperature | Relative Humidity | Duration | Purpose |
| Long-Term | 5°C ± 3°C | Ambient | 12 months | To determine the recommended storage conditions and shelf-life. |
| Intermediate | 25°C ± 2°C | 60% ± 5% | 6 months | To moderately accelerate degradation. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | To significantly accelerate degradation and predict long-term stability. |
| Photostability | 25°C | Ambient | As per ICH Q1B | To assess the impact of light exposure. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Experimental Protocol: HPLC Analysis for Stability Testing
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
For samples from the stability study, dilute an aliquot with the mobile phase to fall within the calibration curve range.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. Forced degradation studies (e.g., exposure to strong acid, strong base, high heat, and oxidizing agent) should be performed to demonstrate the method's stability-indicating capability.
Conclusion
While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation through hydrolysis, thermal decomposition, and photolysis. Researchers and drug development professionals must be aware of these potential degradation pathways to ensure the quality and integrity of their work. Proper handling and storage, including refrigeration and protection from light and moisture, are essential. For critical applications, a formal stability study using a validated, stability-indicating analytical method is strongly recommended to establish an appropriate re-test date or shelf-life.
References
- 1. About tert-Butyl bromoacetate_Chemicalbook [chemicalbook.com]
- 2. This compound | 18991-98-5 | Benchchem [benchchem.com]
- 3. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. amherst.edu [amherst.edu]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sfpo.com [sfpo.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvolysis Of T-Butyl Brromide Lab Report - 1304 Words | Bartleby [bartleby.com]
- 15. Kinetics of the thermal decomposition of substituted alkyl and aryl azides | Sciact - научная деятельность [biblhelper.catalysis.ru]
- 16. criver.com [criver.com]
A Comprehensive Technical Guide to the Synthesis of Tert-Butyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl bromoacetate is a crucial reagent and building block in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of a wide array of active pharmaceutical ingredients. Its tert-butyl ester group serves as a versatile protecting group for carboxylic acids, readily cleaved under acidic conditions, while the bromoacetyl moiety provides a reactive handle for alkylation reactions. This technical guide offers an in-depth exploration of the primary synthesis mechanisms of tert-butyl bromoacetate, complete with detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams.
Core Synthesis Methodologies
The synthesis of tert-butyl bromoacetate is predominantly achieved through three well-established routes, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. These methods are:
-
Acid-Catalyzed Esterification of Bromoacetic Acid with Isobutylene: A green and efficient method that utilizes the acid-catalyzed addition of a carboxylic acid to an alkene.
-
Esterification of Bromoacetyl Halides with Tert-Butanol: A classic approach involving the reaction of a reactive acid halide with an alcohol, often in the presence of a base.
-
Transesterification of Tert-Butyl Acetate with Bromoacetic Acid: An alternative method that leverages an exchange reaction catalyzed by a strong acid resin.
Acid-Catalyzed Esterification of Bromoacetic Acid with Isobutylene
This method is favored for its atom economy and environmentally benign nature, avoiding the use of hazardous halogenating agents. The reaction proceeds via the protonation of isobutylene to form the stable tert-butyl cation, which is then trapped by bromoacetic acid to yield the desired ester. Solid acid catalysts are often employed to simplify purification.
Mechanistic Pathway
The reaction mechanism involves the initial protonation of isobutylene by the acid catalyst to generate a tert-butyl carbocation. This is followed by the nucleophilic attack of the carbonyl oxygen of bromoacetic acid on the carbocation. A final deprotonation step yields tert-butyl bromoacetate.
Experimental Protocols
Method 1A: Perfluorinated Sulfonic Resin Catalyst
A green chemistry approach utilizing a recyclable solid acid catalyst.[1][2][3]
-
Reaction Setup: To a reaction vessel, add bromoacetic acid (1.0 mol), tetrahydrofuran (approx. 3 L/mol of acid), and a perfluorinated sulfonic acid resin (mass ratio of 1:8 to 1:10 with bromoacetic acid).[1][2]
-
Reaction Execution: Stir the mixture and adjust the temperature to 10-15°C.[2] Slowly introduce isobutylene gas (1.2-1.4 mol).[3]
-
Monitoring and Work-up: Maintain the reaction for 5 hours, monitoring for the completion of the bromoacetic acid reaction via TLC.[2][3] After completion, filter to recover the catalyst.[1]
-
Purification: The filtrate is distilled to recover the solvent, followed by distillation of the residue to yield tert-butyl bromoacetate.[1][2]
Method 1B: Phosphorus Trichloride Catalyst
An alternative method using a Lewis acid catalyst.[4]
-
Reaction Setup: In a four-necked flask, dissolve bromoacetic acid (13.9 g) and isobutene (11.3 g) in toluene (32 ml) and water (0.18 g).[4]
-
Reaction Execution: Add phosphorus trichloride (3.1 g) dropwise at 10°C and stir the mixture at 25°C for 6 hours.[4]
-
Work-up: Monitor the reaction progress by gas chromatography. Upon completion, add the reaction mixture dropwise to a saturated sodium bicarbonate solution (65 ml).[4]
-
Purification: Collect the organic layer, wash with brine, and dry with anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the product.[4]
Quantitative Data Summary
| Method | Catalyst | Molar Ratio (Acid:Isobutylene) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1A | Perfluorinated Sulfonic Resin | 1:1.1 - 1:1.5 | 0 - 15 | 5 | >95 | >99.0 |
| 1B | Phosphorus Trichloride | 1:1.1 (approx.) | 10 - 25 | 6 | 95 | Not specified |
Esterification of Bromoacetyl Bromide with Tert-Butanol
This classical method involves the reaction of a highly reactive bromoacetyl bromide with tert-butanol. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Mechanistic Pathway
The synthesis proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of tert-butanol attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton (abstracted by a base) yields the final ester product.
Experimental Protocol
-
Reaction Setup: Dissolve N,N-dimethylaniline (1.10 eq) and dry tert-butanol (1.3 eq) in anhydrous THF.[4]
-
Reaction Execution: Add bromoacetyl bromide (1.0 eq) dropwise at 0°C.[4] Stir the reaction mixture overnight at room temperature.[4]
-
Work-up: A white precipitate may form. Add water to dissolve the precipitate and separate the aqueous phase.[4] Extract the aqueous phase with diethyl ether.[5]
-
Purification: Combine the organic phases and wash with 10% H₂SO₄, followed by water and saturated NaCl solution.[5] Dry the organic phase over MgSO₄, remove the solvent under vacuum, and purify the crude product by fractional distillation.[5]
Quantitative Data Summary
| Method | Base | Molar Ratio (Bromoacetyl Bromide:t-BuOH:Base) | Temperature (°C) | Reaction Time | Yield (%) |
| 2 | N,N-Dimethylaniline | 1:1.3:1.1 | 0 to RT | Overnight | 74 |
Transesterification of Tert-Butyl Acetate with Bromoacetic Acid
This method provides an alternative route that avoids the use of isobutylene gas or highly reactive acid halides. It relies on the acid-catalyzed exchange of the acetate group of tert-butyl acetate with bromoacetic acid.
Experimental Workflow
The process involves mixing bromoacetic acid and tert-butyl acetate, followed by reaction over a strong acid ion exchange resin and subsequent purification by distillation.[6][7]
Experimental Protocol
-
Reaction Setup: Mix bromoacetic acid and tert-butyl acetate at a weight ratio of between 4:1 and 1:1.[7] Ensure complete dissolution of the bromoacetic acid.
-
Reaction Execution: Feed the solution into a reactor containing a strong acid type ion exchange resin.[7] Control the temperature within the range of 30-45°C and allow the reaction to proceed for 2-6 hours.[7]
-
Purification: The resulting mixture, containing 30-35% tert-butyl bromoacetate, is separated by two rectifying towers to obtain the final product.[7]
Quantitative Data Summary
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (Effective Transformation) (%) | Purity (%) |
| 3 | Strong Acid Ion Exchange Resin | 30 - 45 | 2 - 6 | >80 | >99 |
Concluding Remarks
The selection of a synthesis method for tert-butyl bromoacetate depends on several factors, including the desired scale of production, available starting materials, and environmental considerations. The acid-catalyzed reaction of bromoacetic acid with isobutylene offers a green and high-yielding route suitable for industrial production.[1] The esterification of bromoacetyl bromide with tert-butanol is a reliable laboratory-scale method, while the transesterification of tert-butyl acetate presents a viable alternative that avoids certain hazardous reagents. Each method, as detailed in this guide, provides a robust pathway to this important synthetic intermediate.
References
- 1. CN106380398A - A green synthetic method for tert-butyl bromoacetate - Google Patents [patents.google.com]
- 2. tert-Butyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 3. A green synthetic method for tert-butyl bromoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [guidechem.com]
- 5. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 6. About tert-Butyl bromoacetate_Chemicalbook [chemicalbook.com]
- 7. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Lachrymatory Properties of Butyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lachrymatory properties of butyl bromoacetate, a potent eye irritant. The document delves into the toxicological data, likely mechanisms of action, and relevant experimental protocols for assessing its effects. Due to the limited publicly available quantitative ocular irritation data for n-butyl bromoacetate, this guide incorporates information from its isomer, tert-butyl bromoacetate, and other closely related α-haloacetate esters to provide a thorough understanding of this class of compounds.
Toxicological Profile and Lachrymatory Effects
This compound and its isomers are recognized as strong lachrymators, substances that cause tearing, pain, and irritation to the eyes. Vapors and direct contact with the liquid can lead to severe eye damage.[1] The lachrymatory effect is a result of the chemical's interaction with sensory nerves in the cornea and conjunctiva.
Quantitative Ocular Irritation Data
| Compound | GHS Eye Irritation Classification | Notes |
| tert-Butyl Bromoacetate | Category 1: Causes serious eye damage | Vapors or mists are extremely irritating and can produce chemical burns to the eye.[1] |
| Methyl Bromoacetate | Causes severe skin burns and eye damage | A lachrymator that may cause chemical conjunctivitis and corneal damage.[2] |
| Ethyl Bromoacetate | Lachrymator | Used as a tear gas agent. |
Table 1: GHS Classification for Eye Irritation of Bromoacetate Esters
Mechanism of Action: Activation of Sensory Nerves
The lachrymatory and irritant properties of α-haloacetates like this compound are primarily attributed to their nature as electrophilic alkylating agents. This reactivity allows them to covalently modify biological macromolecules, including proteins and peptides. The primary target for lachrymators is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory nerve endings (nociceptors) in the cornea.
Activation of TRPA1 channels by electrophilic compounds leads to an influx of cations, primarily calcium (Ca²⁺), into the sensory neuron. This depolarization generates an action potential that travels to the brain, where it is perceived as pain and irritation. The influx of calcium also triggers the release of neuropeptides, which contribute to neurogenic inflammation, further exacerbating the irritant response.
Structure-Activity Relationship (SAR)
The lachrymatory potency of haloacetate esters is influenced by several structural features:
-
The Halogen: The reactivity of the carbon-halogen bond is critical. Bromine is a good leaving group, making bromoacetates effective alkylating agents.
-
The Ester Group: The size and branching of the alkyl group of the ester can modulate the compound's physicochemical properties, such as volatility and lipophilicity, which in turn affect its delivery to and interaction with the target receptors in the eye.
Experimental Protocols for Ocular Irritation Assessment
A variety of in vivo and in vitro methods are available to assess the ocular irritation potential of chemicals like this compound.
In Vivo Ocular Irritation Test (Draize Rabbit Eye Test - OECD 405)
This traditional method involves applying the test substance to the eye of a rabbit and observing the effects on the cornea, iris, and conjunctiva over a period of time.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Dose Administration: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess reversibility.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
In Vitro Ocular Irritation and Cytotoxicity Assays
Due to ethical considerations and the severity of in vivo tests, several in vitro alternatives have been developed.
This assay uses corneas from cattle obtained from abattoirs to predict ocular corrosivity and severe irritation.
Methodology:
-
Tissue Preparation: Bovine corneas are mounted in a specialized holder.
-
Exposure: The test material is applied to the epithelial surface of the cornea for a defined period.
-
Measurement of Opacity: The degree of corneal cloudiness is measured using an opacitometer.
-
Measurement of Permeability: The passage of fluorescein dye through the cornea is measured with a spectrophotometer.
-
Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to predict the irritation potential.
This method assesses the toxicity of a substance to cultured corneal epithelial cells.
Methodology:
-
Cell Culture: Human corneal epithelial cells are grown in a multi-well plate.
-
Exposure: The cells are exposed to various concentrations of this compound for a set duration.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is calculated to quantify its cytotoxic potential.
In Vitro TRPA1 Activation Assay
This assay directly measures the ability of a compound to activate the TRPA1 ion channel.
Methodology:
-
Cell Line: A cell line (e.g., HEK293 cells) is engineered to express the human TRPA1 channel.
-
Calcium Imaging: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: this compound is applied to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence microscope.
-
Data Analysis: The concentration of the compound that produces a half-maximal activation of the TRPA1 channel (EC50) is determined.
Conclusion
This compound is a potent lachrymator with significant potential to cause severe eye irritation and damage. Its mechanism of action is consistent with that of other electrophilic irritants, primarily involving the activation of the TRPA1 ion channel on sensory neurons. While specific quantitative ocular irritation data for n-butyl bromoacetate is limited, information from its isomers and related compounds, coupled with its chemical properties, strongly supports its classification as a hazardous substance for the eyes. Researchers and drug development professionals must handle this compound with extreme caution, utilizing appropriate personal protective equipment and engineering controls to prevent exposure. The experimental protocols outlined in this guide provide a framework for the further characterization of its lachrymatory properties and for the development of safer handling procedures and potential therapeutic interventions in case of accidental exposure.
References
Methodological & Application
Application Notes and Protocols: Tert-butyl Bromoacetate as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl bromoacetate is a widely utilized reagent in organic synthesis, primarily serving as an effective alkylating agent for a variety of nucleophiles. Its utility is prominent in the pharmaceutical and drug development sectors for the introduction of a tert-butoxycarbonylmethyl group, a common motif in the synthesis of amino acids, peptides, and other biologically active molecules.[1] This document provides detailed protocols for the N-alkylation of amines, S-alkylation of thiols, and O-alkylation of phenols using tert-butyl bromoacetate. Safety precautions are also outlined due to the lachrymatory nature of this reagent.[2]
Introduction
Alkylation reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Tert-butyl bromoacetate is a valuable alkylating agent due to the presence of a reactive carbon-bromine bond and the sterically bulky tert-butyl ester group. This ester group can serve as a protecting group for the carboxylic acid functionality, which can be later deprotected under acidic conditions.
This document details the application of tert-butyl bromoacetate in the alkylation of amines, thiols, and phenols, providing specific experimental protocols and summarizing key reaction parameters.
Safety Precautions
Warning: Tert-butyl bromoacetate is a lachrymator and can cause severe skin and eye irritation.[2][3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Alkylation Protocols
N-Alkylation of Amines
The alkylation of amines with tert-butyl bromoacetate is a common method for the synthesis of amino acid esters and their derivatives. A notable example is the selective trialkylation of cyclen.[2]
Experimental Protocol: Selective Trialkylation of Cyclen [2]
-
A 250-mL, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a thermometer, and a pressure-equalizing addition funnel.
-
The flask is charged with cyclen (5.0 g, 0.029 mol), sodium acetate trihydrate (13.0 g, 0.096 mol), and dimethylacetamide (40 mL).
-
The heterogeneous mixture is stirred for 30 minutes.
-
A solution of tert-butyl bromoacetate (18.7 g, 14.1 mL, 0.096 mol) in dimethylacetamide (20 mL) is added dropwise over 30 minutes, maintaining the reaction temperature between 20-25 °C. An intermittent water bath may be necessary to control the initial exotherm.
-
After the addition is complete, the mixture is stirred for 60 hours at room temperature.
-
The mixture is then diluted with diethyl ether (20 mL) and cooled to -10 to -15 °C using an ice-methanol bath and stirred for 2 hours.
-
The precipitated solid is collected by filtration, washed with cold (-10 to -15 °C) dimethylacetamide (10 mL), followed by cold diethyl ether (2 x 25 mL), and then suctioned dry.
-
The crude solid is dissolved in chloroform (100 mL) and washed with water (2 x 15 mL) and a saturated aqueous NaBr solution (1 x 15 mL).
-
The organic phase is dried over magnesium sulfate, filtered, and concentrated by rotary evaporation.
-
The resulting oil is diluted with hexanes (80 mL) and stirred to induce crystallization. The mixture is stirred at room temperature for 3 hours, then cooled to -10 to -15 °C and stirred for an additional 2 hours.
-
The white solid product is collected by filtration, washed with a cold hexanes/chloroform mixture (4/1, 25 mL), and dried under vacuum.
Quantitative Data for N-Alkylation of Cyclen [2]
| Reactant/Reagent | Molar Equiv. | Amount | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Cyclen | 1.0 | 5.0 g | 65 | 60 | 20-25 |
| tert-Butyl Bromoacetate | 3.3 | 18.7 g | |||
| Sodium Acetate Trihydrate | 3.3 | 13.0 g |
S-Alkylation of Thiols
The high nucleophilicity of thiols and thiolates facilitates their efficient alkylation with tert-butyl bromoacetate to form thioethers.
Experimental Protocol: S-Alkylation of 4-methoxythiophenol [1]
-
To a stirred solution of 4-methoxythiophenol (8.61 mL, 70 mmol) in THF (110 mL) under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (t-BuOK) over 5 minutes.
-
Add tert-butyl bromoacetate dropwise to the reaction mixture.
-
Stir the reaction mixture for an additional 3 hours.
-
Filter the mixture to remove the white solid formed.
-
Concentrate the filtrate and purify the residue by column chromatography (100% hexane to 5% DCM/hexane) to yield the product as a colorless oil.
Quantitative Data for S-Alkylation of 4-methoxythiophenol [1]
| Reactant/Reagent | Molar Equiv. | Amount used (mmol) | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 4-methoxythiophenol | 1.0 | 70 | 84 | 3 | 0 |
| tert-Butyl Bromoacetate | 1.0 | 70 | |||
| Potassium tert-butoxide | 1.0 | 70 |
O-Alkylation of Phenols (Williamson Ether Synthesis)
The O-alkylation of phenols with tert-butyl bromoacetate proceeds via the Williamson ether synthesis, where a phenoxide, generated by a base, acts as a nucleophile.[4][5]
General Experimental Protocol: O-Alkylation of a Phenol [4][6]
-
To a suspension of the phenol (1 eq.) and a base such as potassium carbonate (2 eq.) or cesium carbonate (2 eq.) in a suitable solvent like acetone or acetonitrile (15 volumes) is added tert-butyl bromoacetate (1.1 eq.) at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Representative Quantitative Data for O-Alkylation
| Reactant/Reagent | Molar Equiv. | Solvent | Base | Temperature | Yield (%) |
| Phenol | 1.0 | Acetone | K₂CO₃ | Reflux | 40-80 |
| tert-Butyl Bromoacetate | 1.1-1.5 | Acetonitrile | Cs₂CO₃ | Room Temp. | 40-80 |
*Yields are representative and can vary significantly based on the specific phenol substrate and reaction conditions.
Reaction Mechanisms and Workflows
Conclusion
Tert-butyl bromoacetate is a versatile and efficient reagent for the alkylation of a range of nucleophiles, including amines, thiols, and phenols. The protocols provided herein offer a starting point for researchers in the synthesis of complex organic molecules. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are crucial for successful and safe execution of these procedures. The tert-butyl ester functionality introduced also provides a convenient handle for further synthetic transformations or deprotection to the corresponding carboxylic acid.
References
Application Notes and Protocols: Butyl Bromoacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology. Alkylating agents are frequently employed to introduce functional groups, create cyclic structures, or conjugate peptides to other molecules. Butyl bromoacetate is a valuable reagent for the S-alkylation of cysteine residues within a peptide sequence. This modification introduces a butyl ester moiety, which can alter the peptide's physicochemical properties, such as lipophilicity, and can serve as a handle for further chemical transformations.
This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, focusing on the alkylation of cysteine residues. It covers both on-resin and solution-phase modification strategies, along with purification and characterization of the final product.
Principle of Cysteine Alkylation
The core of this application lies in the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic carbon of the bromoacetyl group of this compound. The lone pair of electrons on the sulfur atom attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable thioether bond. This reaction is highly efficient and selective for cysteine residues under controlled pH conditions.
Quantitative Data Summary
The efficiency of S-alkylation of peptides with bromoacetate derivatives can be influenced by several factors, including the specific peptide sequence, the chosen solvent, temperature, and stoichiometry of the reagents. While specific data for this compound is not extensively published, the following table summarizes typical quantitative data for the alkylation of peptides with similar bromoacetylating agents. Researchers should consider this as a starting point for optimization.
| Parameter | On-Resin Modification | Solution-Phase Modification | Notes |
| Typical Yield | 15% - 40% (overall yield after synthesis and modification)[1] | 70% - 95% (for the alkylation step)[2] | Overall yields for on-resin modification are calculated from the initial resin loading. |
| Purity (Crude) | 30% - 95%[2] | Highly variable, depends on reaction conditions and purification. | Purification is typically required to remove unreacted peptide and excess reagents. |
| Excess of Alkylating Agent | 2 - 10 equivalents | 1.5 - 5 equivalents | A molar excess is used to drive the reaction to completion. |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | Reaction progress should be monitored by a suitable analytical method. |
Experimental Protocols
On-Resin Alkylation of a Cysteine-Containing Peptide
This protocol describes the alkylation of a peptide while it is still attached to the solid-phase synthesis resin. This approach can be advantageous as it simplifies purification by allowing excess reagents to be washed away.
Materials:
-
Peptide-resin with a cysteine residue (Fmoc or Boc chemistry)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection of Cysteine (if necessary): If the cysteine side chain is protected (e.g., with a Trityl group), perform the deprotection step according to the specific protecting group chemistry.
-
Neutralization: Wash the resin with DMF. Add a solution of 5% DIPEA in DMF to the resin and agitate for 10 minutes. Repeat this step once more, followed by thorough washing with DMF.
-
Alkylation Reaction:
-
Prepare a solution of this compound (5 equivalents relative to the resin loading) and DIPEA (5 equivalents) in DMF.
-
Add the alkylation solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS for 2-3 hours).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
Solution-Phase Alkylation of a Purified Peptide
This protocol is suitable for modifying a peptide that has already been synthesized, cleaved from the resin, and purified.
Materials:
-
Purified cysteine-containing peptide
-
This compound
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.5-8.0)
-
Acetonitrile (ACN)
-
Quenching reagent (e.g., L-cysteine or DTT)
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the ammonium bicarbonate buffer to a concentration of approximately 1 mg/mL. ACN can be added to aid solubility if necessary.
-
Addition of Alkylating Agent: Add a solution of this compound (1.5 - 3 equivalents) in ACN to the peptide solution with gentle stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS to observe the formation of the desired product and the disappearance of the starting material.
-
Quenching: Once the reaction is complete, add a quenching reagent such as L-cysteine or DTT in slight excess to react with any remaining this compound.
-
Purification: Purify the modified peptide from the reaction mixture using reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.
Mandatory Visualizations
Experimental Workflow for Peptide S-Alkylation with this compound
Caption: Workflow for solution-phase S-alkylation of peptides.
Signaling Pathway Application (Hypothetical)
As specific signaling pathways involving this compound-modified peptides are not prominently documented, a hypothetical example is provided below to illustrate the potential application in studying enzyme inhibition. Let's consider a scenario where a peptide inhibitor of a cysteine protease is modified with this compound to enhance its cell permeability and monitor its interaction with the target enzyme.
Caption: Hypothetical inhibition of a cysteine protease signaling pathway.
Safety and Handling
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. Dispose of waste according to institutional guidelines.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl Bromoacetate for N-Terminal Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the strategic protection and deprotection of amino acid functional groups are paramount. The selection of an appropriate protecting group is critical to prevent undesired side reactions and ensure the integrity of the final peptide product. Tert-butyl bromoacetate has emerged as a valuable reagent for the N-terminal protection of amino acids, introducing the N-(tert-butoxycarbonylmethyl) group. This protecting group offers the stability of an N-alkyl group under various reaction conditions and the convenient removal of the tert-butyl ester under acidic conditions, analogous to the widely used Boc (tert-butyloxycarbonyl) protecting group.
These application notes provide detailed protocols for the N-terminal protection of amino acids using tert-butyl bromoacetate and the subsequent deprotection of the N-(tert-butoxycarbonylmethyl) group. The information is intended to guide researchers in the efficient and successful application of this methodology in their synthetic workflows.
Chemical Reaction and Workflow
The overall process involves two key steps: the N-alkylation of the amino acid with tert-butyl bromoacetate and the subsequent deprotection to reveal the free amine.
Experimental Protocols
Protocol 1: N-Terminal Protection of Amino Acids with Tert-butyl Bromoacetate
This protocol details the general procedure for the N-alkylation of an amino acid with tert-butyl bromoacetate. The following is a representative example for the protection of glycine.
Materials:
-
Glycine
-
Tert-butyl bromoacetate
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amino acid (e.g., glycine, 1.0 equivalent) in anhydrous THF in a round-bottom flask, add potassium tert-butoxide (1.0 equivalent) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting solution at 0 °C for 1 hour.
-
Add tert-butyl bromoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure N-(tert-butoxycarbonylmethyl)amino acid.
Protocol 2: Deprotection of the N-(tert-butoxycarbonylmethyl) Group
The tert-butyl ester of the N-(tert-butoxycarbonylmethyl) group can be cleaved under acidic conditions to yield the corresponding N-carboxymethyl amino acid.
Materials:
-
N-(tert-butoxycarbonylmethyl)amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-(tert-butoxycarbonylmethyl)amino acid in a solution of TFA in DCM (e.g., 20-50% TFA v/v) in a round-bottom flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to a few hours depending on the substrate.
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting N-carboxymethyl amino acid can be further purified if necessary, for example, by recrystallization or precipitation.
Quantitative Data
The yield of the N-alkylation reaction can vary depending on the specific amino acid due to factors such as steric hindrance and the nucleophilicity of the amino group. The following table summarizes representative yields for the N-alkylation of various amino acids with tert-butyl bromoacetate based on literature precedents for similar N-alkylation reactions.
| Amino Acid | Protecting Group | Typical Yield (%) |
| Glycine | N-(tert-butoxycarbonylmethyl) | 52 |
| Alanine | N-(tert-butoxycarbonylmethyl) | 45-55 (Estimated) |
| Valine | N-(tert-butoxycarbonylmethyl) | 40-50 (Estimated) |
| Leucine | N-(tert-butoxycarbonylmethyl) | 50-60 (Estimated) |
| Phenylalanine | N-(tert-butoxycarbonylmethyl) | 55-65 (Estimated) |
Note: The yields for amino acids other than glycine are estimates based on the reactivity of similar N-alkylation reactions and may vary depending on the specific reaction conditions.
Signaling Pathways and Logical Relationships
The application of tert-butyl bromoacetate for N-terminal protection is a key step in the broader context of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The logical relationship of this protection step within a typical peptide synthesis workflow is illustrated below.
Conclusion
The use of tert-butyl bromoacetate for the N-terminal protection of amino acids provides a valuable tool for peptide chemists and drug development professionals. The resulting N-(tert-butoxycarbonylmethyl) group is stable under a variety of conditions and can be readily removed with acid. The protocols and data presented in these application notes are intended to facilitate the adoption and optimization of this methodology for the synthesis of complex peptides and other biologically active molecules. As with any chemical transformation, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Butyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl bromoacetate is a versatile reagent in organic synthesis, primarily serving as an effective alkylating agent for various nucleophiles, including nitrogen, sulfur, and oxygen atoms. Its application in the construction of heterocyclic scaffolds is of significant interest in medicinal chemistry and drug development due to the prevalence of such motifs in biologically active molecules. These application notes provide detailed protocols and quantitative data for the synthesis of several key heterocyclic systems utilizing this compound.
Core Applications
This compound is instrumental in the following synthetic transformations for heterocycle formation:
-
N-Alkylation: Introduction of a butyl acetate moiety onto a nitrogen atom within a heterocyclic ring.
-
Cyclocondensation Reactions: Serving as a dielectrophilic component in reactions with dinucleophilic species to form heterocyclic rings.
Synthesis of 2-Substituted-1,4-Benzothiazin-3-ones
The reaction of 2-aminothiophenol with α-haloesters is a direct method for the synthesis of the 1,4-benzothiazine core structure, which is present in compounds with a range of biological activities.
Reaction Principle
The synthesis proceeds via a tandem N-alkylation followed by an intramolecular S-acylation (lactamization). The amino group of 2-aminothiophenol first displaces the bromide from this compound. The resulting intermediate then undergoes cyclization, where the thiol group attacks the ester carbonyl, leading to the formation of the 1,4-benzothiazin-3-one ring with the elimination of butanol.
Experimental Protocol
Materials:
-
2-Aminothiophenol
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the α-bromoacetate (in this case, this compound) (1.0 mmol) in dichloromethane (approximately 0.1 M), add 2-aminothiophenol (1.5 equiv) and triethylamine (1.0 equiv) at room temperature.[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Add trifluoroacetic acid (3.0 equiv) to the reaction mixture and continue stirring for an additional 10 minutes.[1]
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution.[1]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to obtain the desired 2-substituted-1,4-benzothiazin-3-one.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiophenol | α-Bromoacetate | Et₃N | CH₂Cl₂ | Room Temp | 0.5 | 73 (for a chloro-substituted analog) | [1] |
Synthesis of N-Alkylated 2-Pyridones
N-alkylation of 2-pyridones is a common strategy to introduce functional groups, which can significantly modulate the biological activity of the resulting compounds. The reaction can sometimes lead to a mixture of N- and O-alkylated products, but conditions can be optimized for N-alkylation.
Reaction Principle
In the presence of a base, the 2-pyridone nitrogen acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the bromide ion to form the N-alkylated product.
Experimental Protocol
Materials:
-
2-Pyridone
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-pyridone (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| 2-Pyridone Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-pyridone | Benzyl bromide | K₂CO₃ | Tween 20/Water | Room Temp | 3 | 76 (N/O ratio >5:1) | [2] |
| Substituted 2-pyridones | Primary alkyl halides | K₂CO₃ | Tween 20/Water | 70 | 24-60 | 40-94 (N/O ratio >6:1) | [2] |
Note: Yields are for analogous reactions and may vary for this compound.
Synthesis of 2-Aminothiazol-4-ones
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. A variation of this reaction using an α-haloester like this compound with thiourea leads to the formation of 2-aminothiazol-4-one derivatives.
Reaction Principle
The reaction proceeds by the initial S-alkylation of thiourea with this compound to form a thiouronium salt intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the ester carbonyl, leading to the formation of the 2-aminothiazol-4-one ring and elimination of butanol.
References
Application Notes and Protocols: Reaction of tert-butyl bromoacetate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of tert-butyl bromoacetate with primary amines is a cornerstone of synthetic organic chemistry, primarily utilized for the N-alkylation of amines to produce N-substituted glycine tert-butyl esters. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The resulting products are valuable intermediates in the synthesis of a wide range of biologically active molecules, including peptide mimics known as peptoids, and other scaffolds crucial for drug discovery and development. The tert-butyl ester group serves as a convenient protecting group that can be readily removed under acidic conditions, which is particularly useful in multi-step syntheses such as solid-phase peptide synthesis.[1][2]
Reaction Mechanism and Applications
The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic α-carbon of tert-butyl bromoacetate. This concerted process results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.
This seemingly simple transformation has profound implications in medicinal chemistry and drug development. The N-substituted glycine scaffold is a key component of peptoids, which are isomers of peptides with the side chain attached to the nitrogen atom of the backbone rather than the α-carbon.[3][4] This structural modification imparts several advantageous properties, including resistance to proteolytic degradation, which enhances their bioavailability and therapeutic potential. Consequently, the reaction of tert-butyl bromoacetate with primary amines is a critical step in the synthesis of novel therapeutic agents. These N-substituted glycine derivatives are also used in the development of various other pharmaceutical compounds.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported reactions of tert-butyl bromoacetate with a selection of primary amines. Please note that reaction conditions can significantly influence yields and reaction times.
| Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Butylamine | Benzene | None (excess amine) | 70 | 1 | 90 | (PrepChem.com) |
| 4-Methoxyphenethylamine | THF | t-BuOK | 0 to RT | 3 | 84 | [6] |
| Various primary amines | DMF | Various bases | 20-25 | 6-9 | 73-79 | [7] |
| Ethylamine | Water | None | Not specified | 24 | 79 | [8] |
| n-Propylamine | Water | None | Not specified | 24 | 84 | [8] |
| iso-Propylamine | Water | None | Not specified | 24 | Not specified | [8] |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Glycine tert-Butyl Esters
This protocol provides a general procedure for the N-alkylation of a primary amine with tert-butyl bromoacetate. Optimization of the solvent, base, and temperature may be necessary for specific substrates.
Materials:
-
Primary amine
-
tert-Butyl bromoacetate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA), Triethylamine (TEA), or excess primary amine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (e.g., Nitrogen or Argon line)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the primary amine (1.0 eq.) and the anhydrous solvent.
-
Addition of Base: If a base other than the primary amine is used, add it to the solution (1.1 - 2.0 eq.).
-
Addition of Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add tert-butyl bromoacetate (1.0 - 1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS). Gentle heating may be required for less reactive amines.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted glycine tert-butyl ester.
Visualizations
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of tert-Butyl Bromoacetate in the Synthesis of Pharmaceutical Intermediates
Introduction
tert-Butyl bromoacetate is a vital reagent in organic synthesis, primarily serving as an alkylating agent for the introduction of a tert-butoxycarbonylmethyl group (-CH₂CO₂tBu).[1][2] This functional group is a cornerstone in the synthesis of a wide array of pharmaceutical intermediates due to the protective nature of the tert-butyl ester, which can be selectively removed under acidic conditions. Its utility spans the synthesis of modified amino acids, peptides, heterocyclic compounds, and precursors for antiviral, antifungal, and anticancer agents.[3][4][5] This document provides detailed application notes and experimental protocols for key reactions involving tert-butyl bromoacetate, targeting researchers, scientists, and professionals in drug development.
Core Applications in Pharmaceutical Synthesis
tert-Butyl bromoacetate's reactivity with various nucleophiles makes it a versatile tool for constructing complex molecular architectures. The primary applications involve SN2-type reactions with nitrogen, oxygen, and sulfur nucleophiles.
-
N-Alkylation: The reaction with primary and secondary amines is fundamental for synthesizing unnatural amino acids and protecting the N-terminus of peptides.[4] This is also a key step in building nitrogen-containing heterocyclic scaffolds, which are prevalent in many drug molecules.
-
O-Alkylation: Phenols and alcohols can be alkylated to form ethers, a common strategy to modify the solubility and pharmacokinetic properties of a drug candidate.[2] This reaction, a variant of the Williamson ether synthesis, is widely used to append the acetate moiety to hydroxyl groups.[6]
-
S-Alkylation: Thiols readily react with tert-butyl bromoacetate to form thioethers. Thioether linkages are important in various biologically active molecules, and this reaction provides a straightforward method for their construction.[7][8]
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data from various alkylation reactions using bromoacetate esters, illustrating typical reaction conditions and outcomes.
| Nucleophile/Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Pharmaceutical Class/Intermediate | Ref. |
| Cyclen (1,4,7,10-tetraazacyclododecane) | tert-Butyl bromoacetate | Sodium acetate trihydrate | Dimethylacetamide | 20-25 | 60 | 65 | MRI Contrast Agent Intermediate (DO3A) | [9] |
| 4-Methoxythiophenol | tert-Butyl bromoacetate | t-BuOK | Tetrahydrofuran (THF) | 0 | 3 | 84 | Sulfone-based Warhead Intermediate | [8] |
| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile (MeCN) | Reflux | 72 | 63 | Benzofuran Intermediate | [10] |
| 6-Aminohexanoic acid (Boc protected) | tert-Butyl bromoacetate | TBAF | Tetrahydrofuran (THF) | RT | - | 75 | General Intermediate | [8] |
| Benzylamine·HBr | n-Butyl bromide | Triethylamine | Dimethylformamide (DMF) | 20-25 | 9 | 76 | General Amine Intermediate | [11] |
Visualized Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction mechanisms and a typical experimental workflow for syntheses involving tert-butyl bromoacetate.
Experimental Protocols
Safety Precaution: tert-Butyl bromoacetate is a potent lachrymator and alkylating agent. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Protocol 1: N-Alkylation of a Cyclic Polyamine (Selective Trialkylation of Cyclen)
This protocol is adapted from a procedure for synthesizing 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, Tri-tert-butyl Ester Hydrobromide, a key intermediate for imaging agents.[9]
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane) (1.0 eq.)
-
Sodium acetate trihydrate (3.3 eq.)
-
tert-Butyl bromoacetate (3.3 eq.)
-
Anhydrous dimethylacetamide (DMA)
-
Diethyl ether
-
Hexanes
-
Chloroform
-
Saturated aqueous NaHCO₃
-
Saturated aqueous NaBr (optional, see note)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer, charge cyclen (1.0 eq.), sodium acetate trihydrate (3.3 eq.), and DMA.
-
Reagent Addition: Stir the heterogeneous mixture for 30 minutes. Prepare a solution of tert-butyl bromoacetate (3.3 eq.) in DMA and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 20-25 °C using a water bath.
-
Reaction: Allow the mixture to stir at room temperature for 60 hours. The precipitation of the trialkylated hydrobromide salt helps prevent tetra-alkylation.[9]
-
Work-up:
-
Dilute the mixture with diethyl ether and cool to -15 °C for 2 hours to encourage precipitation.
-
Filter the solids and transfer the filtrate to a separatory funnel.
-
Wash the organic phase sequentially with water, saturated aqueous NaHCO₃, and saturated aqueous NaBr. Note: Washing with NaCl can lead to halide exchange.[9]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate by rotary evaporation to obtain a crude oil.
-
-
Purification:
-
Dilute the crude oil with hexanes and stir for 3 hours at room temperature to induce crystallization.
-
Cool the mixture to -15 °C and stir for an additional 2 hours.
-
Collect the resulting white solid by filtration, wash with a cold 4:1 mixture of hexanes/chloroform, and dry in vacuo to afford the pure product.
-
Protocol 2: O-Alkylation of a Phenol (General Procedure)
This protocol is a generalized method based on the Williamson ether synthesis for phenolic substrates.[6][12]
Materials:
-
Phenolic substrate (1.0 eq.)
-
Potassium carbonate (K₂CO₃, anhydrous) (2.0-3.0 eq.)
-
tert-Butyl bromoacetate (1.1-1.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenolic substrate (1.0 eq.), anhydrous K₂CO₃ (2.0-3.0 eq.), and the chosen solvent (e.g., DMF).
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add tert-butyl bromoacetate (1.1-1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture (typically 60-80 °C) and stir vigorously. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic solids, washing them with the extraction solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure O-alkylated product.
Protocol 3: S-Alkylation of a Thiol
This protocol is based on the synthesis of tert-butyl 2-(4-methoxyphenylthio)acetate.[8]
Materials:
-
Thiol substrate (e.g., 4-methoxythiophenol) (1.2 eq.)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq.)
-
tert-Butyl bromoacetate (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol substrate (1.2 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add t-BuOK in portions over 5 minutes. Then, add tert-butyl bromoacetate dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 3 hours. A white solid (KBr) will precipitate.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated solids.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., 100% hexane to 5% DCM/hexane gradient), to furnish the pure thioether.
References
- 1. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 2. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 3. htdchem.com [htdchem.com]
- 4. nbinno.com [nbinno.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Alkylation of Phenols with tert-Butyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols with tert-butyl bromoacetate is a fundamental organic transformation that proceeds via the Williamson ether synthesis. This reaction is of significant interest in medicinal chemistry and drug development as the resulting tert-butyl phenoxyacetate derivatives serve as versatile intermediates in the synthesis of a wide array of biologically active molecules and approved pharmaceuticals.
The core of this reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromoacetate. This SN2 reaction results in the formation of a new ether linkage. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The tert-butyl ester group in the product can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a handle for further functionalization.
This document provides detailed application notes, experimental protocols, and relevant data for the alkylation of various substituted phenols with tert-butyl bromoacetate, highlighting its importance in the synthesis of drug intermediates.
Data Presentation
The following table summarizes the reaction conditions and yields for the O-alkylation of various substituted phenols with tert-butyl bromoacetate. This data provides a comparative overview of the reaction's efficiency with different substrates under typical Williamson ether synthesis conditions.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 4 | 95 |
| 4-Bromophenol | K₂CO₃ | DMF | 80 | 5 | 92 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 6 | 90 |
| Phenol | K₂CO₃ | DMF | 80 | 5 | 88 |
| 2-Nitrophenol | K₂CO₃ | DMF | 70 | 8 | 85 |
| 4-Nitrophenol | K₂CO₃ | DMF | 70 | 6 | 93 |
Experimental Protocols
General Protocol for the Alkylation of Phenols with tert-Butyl Bromoacetate
This protocol describes a general procedure for the Williamson ether synthesis to prepare tert-butyl phenoxyacetates.
Materials:
-
Substituted phenol (1.0 eq)
-
tert-Butyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted phenol in DMF, add potassium carbonate.
-
Add tert-butyl bromoacetate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl phenoxyacetate derivative.
Synthesis of tert-Butyl 2-(4-formylphenoxy)acetate
This protocol provides a specific example for the synthesis of a key drug intermediate.
Materials:
-
4-Hydroxybenzaldehyde (1.0 g, 8.19 mmol)
-
tert-Butyl bromoacetate (1.91 g, 9.83 mmol)
-
Potassium carbonate (K₂CO₃, 2.26 g, 16.38 mmol)
-
Dimethylformamide (DMF, 20 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl bromoacetate to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 2-(4-formylphenoxy)acetate as a white solid. (Yield: ~95%).
Applications in Drug Development
The tert-butyl phenoxyacetate scaffold is a crucial component in the synthesis of numerous pharmaceutical agents. One prominent example is its use in the synthesis of the multi-targeted tyrosine kinase inhibitor, Vandetanib .
Vandetanib is used in the treatment of certain types of thyroid cancer. It functions by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A key intermediate in the synthesis of Vandetanib is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[1] The synthesis of this intermediate involves the alkylation of a substituted phenol with a suitable electrophile, a reaction analogous to the protocols described above.
Vandetanib Mechanism of Action
Vandetanib targets several receptor tyrosine kinases (RTKs), primarily VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), EGFR (Epidermal Growth Factor Receptor), and RET (Rearranged during Transfection) tyrosine kinase. The inhibition of these pathways disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.
Visualizations
Experimental Workflow for Alkylation of Phenols
Caption: General experimental workflow for the alkylation of phenols.
Vandetanib Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by Vandetanib.
References
Application Notes and Protocols for C-alkylation of Active Methylene Compounds with Butyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-alkylation of active methylene compounds is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This application note details the C-alkylation of two common active methylene compounds, diethyl malonate and ethyl acetoacetate, with butyl bromoacetate. This reaction is a versatile method for the synthesis of γ-keto esters and their derivatives, which are valuable intermediates in the synthesis of various organic molecules, including heterocyclic compounds with significant applications in the pharmaceutical industry.
The reaction proceeds via the deprotonation of the acidic α-hydrogen of the active methylene compound by a suitable base to form a stabilized enolate. This nucleophilic enolate then undergoes a substitution reaction with the electrophilic this compound. The choice of base and reaction conditions can be tailored to optimize the yield and minimize side reactions, such as O-alkylation or dialkylation.
Applications in Drug Development
The products of the C-alkylation of active methylene compounds with halo-esters, such as this compound, are valuable precursors to a variety of pharmaceutical compounds. The resulting γ-dicarbonyl compounds are particularly useful in the synthesis of heterocyclic scaffolds, which form the core of many drug molecules.[1][2]
For instance, derivatives of γ-keto esters can be utilized in the construction of pyridazines, pyrazoles, and other nitrogen-containing heterocycles, which are known to exhibit a wide range of biological activities. While direct synthesis of a specific commercial drug using the exact product of the described reaction is not prominently documented in publicly available literature, the methodology is analogous to key steps in the synthesis of various pharmaceuticals.
A notable example of a related synthetic strategy is in the preparation of intermediates for drugs like Praziquantel , an anthelmintic drug. The synthesis of Praziquantel involves the alkylation of an amine with a chloroacetic acid derivative, followed by cyclization to form the pyrazino-isoquinoline core.[3][4] This highlights the importance of using halo-ester alkylating agents to introduce key structural motifs in the synthesis of complex pharmaceutical agents. The γ-keto esters and their derivatives obtained from the C-alkylation with this compound can serve as versatile building blocks for the discovery and development of new drug candidates.
Reaction Scheme & Mechanism
The overall reaction involves the alkylation of an active methylene compound with this compound in the presence of a base.
Caption: General reaction scheme for the C-alkylation of active methylene compounds.
The reaction proceeds through a nucleophilic substitution mechanism (SN2). The base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide ion.
Caption: Simplified mechanism of the C-alkylation reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the C-alkylation of active methylene compounds with alkyl halides, providing a basis for the expected outcomes with this compound.
Table 1: C-alkylation of Diethyl Malonate
| Entry | Base | Solvent | Alkylating Agent | Reaction Conditions | Yield (%) | Reference |
| 1 | NaOEt | Ethanol | n-Butyl bromide | Reflux, 2h | ~80-85 | Organic Syntheses |
| 2 | K₂CO₃ | DMF | Benzyl bromide | RT, 2h | 92 | [5] |
| 3 | Cs₂CO₃ | DMF | Allyl bromide | RT, 1h | 95 | [5] |
| 4 | K₂CO₃ / TBAB | Microwave (solvent-free) | n-Butyl bromide | 120°C, 30 min | 75 | [5][6] |
Table 2: C-alkylation of Ethyl Acetoacetate
| Entry | Base | Solvent | Alkylating Agent | Reaction Conditions | Yield (%) | Reference |
| 1 | NaOEt | Ethanol | n-Butyl bromide | Reflux, 6-10h | 69-72 | Organic Syntheses |
| 2 | K₂CO₃ | DMF | Benzyl bromide | RT, 2h | 94 | [5] |
| 3 | Cs₂CO₃ | DMF | Allyl bromide | RT, 1h | 96 | [5] |
| 4 | KOH/K₂CO₃ / TEBAC | Microwave (solvent-free) | n-Butyl bromide | 60-80°C, 3-4.5 min | 59-82 | [6] |
Experimental Protocols
The following are detailed protocols for the C-alkylation of diethyl malonate and ethyl acetoacetate with this compound. These protocols are adapted from established procedures for similar alkylations.
Protocol 1: C-alkylation of Diethyl Malonate with this compound
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
-
Formation of the Enolate: To the cooled sodium ethoxide solution, add diethyl malonate dropwise from the dropping funnel with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add this compound dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation. To the residue, add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, diethyl 2-(3-butoxy-3-oxopropyl)malonate.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: C-alkylation of Ethyl Acetoacetate with this compound using Potassium Carbonate
Materials:
-
Ethyl acetoacetate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend anhydrous potassium carbonate in DMF. Add ethyl acetoacetate to the suspension with stirring.
-
Alkylation: Add this compound dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Pour the reaction mixture into water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, ethyl 2-(3-butoxy-3-oxopropyl)-3-oxobutanoate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Experimental Workflow Diagram
Caption: General workflow for the C-alkylation of active methylene compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Praziquantel synthesis - chemicalbook [chemicalbook.com]
- 4. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Tert-Butyl Bromoacetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl bromoacetate is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the tert-butoxycarbonylmethyl group onto various nucleophiles.[1][2] In the agrochemical industry, this reagent serves as a key building block in the synthesis of a range of active ingredients, including fungicides and herbicides.[3] Its bulky tert-butyl group can offer steric protection and influence the solubility and stability of intermediates, while the reactive carbon-bromine bond allows for efficient bond formation.[2][4] These application notes provide an overview of the use of tert-butyl bromoacetate in agrochemical synthesis, with a focus on its role in the formation of key intermediates for fungicides, along with detailed experimental protocols.
Core Applications in Agrochemical Synthesis
Tert-butyl bromoacetate is a valuable intermediate in the production of various agrochemicals.[1][3] Its primary application lies in the alkylation of heteroatoms, such as nitrogen and oxygen, to introduce the acetate moiety, which is a common structural motif in biologically active molecules.
Fungicide Synthesis
One of the notable applications of tert-butyl bromoacetate is in the synthesis of strobilurin fungicides, a class of compounds that inhibit mitochondrial respiration in fungi.[5][6] While not always a direct reactant in the final step of synthesizing the commercial product, it is instrumental in preparing key intermediates. For instance, in the synthesis of pyraclostrobin , a widely used broad-spectrum fungicide, tert-butyl bromoacetate can be used to synthesize precursors to the toxophore side chain. The synthesis of pyraclostrobin involves the coupling of a substituted pyrazole with a complex side chain.[7][8]
Herbicide Synthesis
Tert-butyl bromoacetate can also be employed in the synthesis of herbicides. For example, it can be used in the alkylation of phenols to produce aryloxyacetic acid derivatives. This class of compounds, which includes herbicides like 2,4-D, acts as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants. The tert-butyl ester can serve as a protecting group that is later hydrolyzed to the active carboxylic acid.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving tert-butyl bromoacetate.
General Protocol for N-Alkylation with Tert-Butyl Bromoacetate
This protocol is adapted from a general procedure for the selective trialkylation of cyclen and serves as a robust template for the N-alkylation of various amine-containing substrates.[7]
Reaction Scheme:
Figure 1: General workflow for N-alkylation using tert-butyl bromoacetate.
Materials:
-
Amine-containing substrate
-
Tert-butyl bromoacetate (Warning: Lachrymator)[7]
-
Anhydrous base (e.g., sodium acetate, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylacetamide (DMA), N,N-dimethylformamide (DMF))
-
Diethyl ether
-
Hexanes
-
Chloroform
-
Magnesium sulfate
-
Saturated aqueous sodium bromide solution
-
Water
Equipment:
-
Four-necked round-bottomed flask
-
Mechanical stirrer
-
Condenser with nitrogen inlet
-
Thermometer
-
Pressure-equalizing addition funnel
-
Ice-methanol bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a four-necked round-bottomed flask equipped with a mechanical stirrer, condenser with a nitrogen inlet, thermometer, and an addition funnel, charge the amine substrate, anhydrous base, and the solvent.[7]
-
Initial Stirring: Stir the heterogeneous mixture for 30 minutes to allow any initial temperature changes to subside.[7]
-
Addition of Tert-Butyl Bromoacetate: Prepare a solution of tert-butyl bromoacetate in the chosen solvent. Add this solution dropwise to the reaction mixture via the addition funnel over a period of 30 minutes. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary, as the initial phase of the addition can be exothermic.[7]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an extended period (e.g., 60 hours). Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Reaction times may need to be optimized for different substrates.[7]
-
Workup and Isolation:
-
Dilute the reaction mixture with diethyl ether and cool to -10 to -15°C using an ice-methanol bath. Stir for 2 hours to precipitate the product.[7]
-
Collect the solid by filtration and wash with cold solvent and then with cold diethyl ether.[7]
-
Dissolve the crude solid in chloroform and wash sequentially with water and saturated aqueous sodium bromide solution.[7]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
Quantitative Data for General N-Alkylation Protocol:
| Parameter | Value | Reference |
| Substrate (Cyclen) | 5.0 g (0.029 mol) | [7] |
| Tert-butyl bromoacetate | 18.7 g (0.096 mol) | [7] |
| Sodium Acetate Trihydrate | 13.0 g (0.096 mol) | [7] |
| Dimethylacetamide | 60 mL | [7] |
| Reaction Time | 60 hours | [7] |
| Yield | 65% | [7] |
Synthesis of a Pyraclostrobin Precursor Intermediate
Reaction Scheme for Pyraclostrobin Synthesis:
Figure 2: Key etherification step in the synthesis of Pyraclostrobin.
Materials:
-
1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole
-
Methyl [2-(bromomethyl)phenyl]methoxycarbamate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-dimethylformamide (DMF)
-
Anhydrous methanol
Equipment:
-
Reactor (round-bottomed flask)
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reactor, combine 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, potassium carbonate, and acetone.[4][7]
-
Addition of Carbamate Solution: Prepare a solution of methyl [2-(bromomethyl)phenyl]methoxycarbamate in DMF.[4]
-
Reaction: Heat the reactor contents to reflux. Slowly add the carbamate solution to the refluxing mixture. Continue to reflux for approximately 7 hours.[4][7]
-
Isolation and Purification: After the reaction is complete, filter the mixture and dry the collected solid. Dissolve the solid in anhydrous methanol with stirring, then cool to induce crystallization. The resulting light yellow solid is pyraclostrobin.[7]
Quantitative Data for Pyraclostrobin Synthesis Step:
| Parameter | Value | Reference |
| 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole | 0.12 mol | [4] |
| Methyl [2-(bromomethyl)phenyl]methoxycarbamate | 0.10 mol | [4] |
| Potassium Carbonate | 0.15 mol | [4] |
| Reaction Time | 7 hours | [4] |
| Yield | 83% | [7] |
| Purity | 89.1% | [4] |
Summary of Quantitative Data
The following table summarizes the key quantitative data from the presented protocols for easy comparison.
| Reaction | Key Reagents | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| General N-Alkylation | Cyclen, Tert-butyl bromoacetate | DMA | NaOAc | 60 | 20-25 | 65 | - |
| Pyraclostrobin Synthesis | 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, Methyl [2-(bromomethyl)phenyl]methoxycarbamate | Acetone/DMF | K₂CO₃ | 7 | Reflux | 83 | 89.1 |
Conclusion
Tert-butyl bromoacetate is a valuable and versatile reagent for the synthesis of agrochemicals, particularly in the creation of key intermediates for fungicides like pyraclostrobin. Its ability to efficiently introduce the tert-butoxycarbonylmethyl group makes it a useful tool for medicinal and agricultural chemists. The provided protocols offer a starting point for the development of synthetic routes to novel agrochemical compounds, and the structured data allows for a clear comparison of reaction conditions and outcomes. As with all chemical syntheses, appropriate safety precautions should be taken when handling reagents like tert-butyl bromoacetate, which is a known lachrymator.[7]
References
- 1. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 2. CN106008348A - Method for synthesizing pyraclostrobin intermediate - Google Patents [patents.google.com]
- 3. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 4. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]
- 5. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 8. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
Troubleshooting & Optimization
Common side reactions with tert-butyl bromoacetate
Welcome to the Technical Support Center for tert-butyl bromoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this common alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl bromoacetate and what are its primary applications?
A1: Tert-butyl bromoacetate is an organic compound with the formula BrCH₂COOC(CH₃)₃. It is a colorless to light yellow liquid with a pungent odor.[1] It is primarily used as an alkylating agent in organic synthesis to introduce the tert-butyl carboxymethyl group (-CH₂COOC(CH₃)₃). This functional group is often used as a protecting group for carboxylic acids in peptide synthesis and the synthesis of complex molecules.[2] It is also a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Q2: What are the main safety precautions to consider when handling tert-butyl bromoacetate?
A2: Tert-butyl bromoacetate is a hazardous substance and should be handled with appropriate safety measures. It is flammable, harmful if swallowed, and can cause severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Q3: How should tert-butyl bromoacetate be stored?
A3: Store tert-butyl bromoacetate in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3] Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.
Q4: What are the most common side reactions observed with tert-butyl bromoacetate?
A4: The most common side reactions are:
-
Hydrolysis: Reaction with water to form tert-butoxycarbonylmethanol and hydrobromic acid. This is accelerated by the presence of bases.
-
Elimination (Dehydrobromination): In the presence of strong or sterically hindered bases, elimination of HBr can occur to form tert-butyl acrylate.
-
Over-alkylation: In the case of primary and secondary amines, dialkylation can be a significant side reaction.
-
C-alkylation vs. O-alkylation: With phenols, both C-alkylation and O-alkylation are possible, and the reaction conditions determine the major product.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Alkylated Product
Possible Cause 1.1: Hydrolysis of tert-butyl bromoacetate.
-
Symptoms: The reaction mixture may become acidic over time. TLC analysis might show a polar spot corresponding to the hydrolyzed product.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
If possible, use a non-aqueous work-up procedure.
-
Possible Cause 1.2: Competing elimination reaction.
-
Symptoms: Formation of a volatile, sweet-smelling byproduct (tert-butyl acrylate). GC-MS analysis can confirm its presence.
-
Troubleshooting:
-
Use a weaker, non-hindered base if the substrate's pKa allows. For example, K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaH or t-BuOK when elimination is a concern.
-
Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
Choose a polar aprotic solvent like DMF or acetonitrile, which can favor Sₙ2 reactions.
-
Possible Cause 1.3: Low reactivity of the nucleophile.
-
Symptoms: A significant amount of unreacted starting material is observed by TLC or NMR after the expected reaction time.
-
Troubleshooting:
-
Increase the reaction temperature, but be mindful of favoring elimination.
-
Use a stronger base to fully deprotonate the nucleophile.
-
Consider using a catalyst, such as sodium iodide, to promote the reaction via the Finkelstein reaction, which generates the more reactive iodoacetate in situ.
-
Problem 2: Formation of Multiple Products
Possible Cause 2.1: Over-alkylation of amines.
-
Symptoms: In the N-alkylation of primary amines, the formation of a secondary amine is often followed by a second alkylation to yield a tertiary amine. This will be evident as multiple product spots on a TLC plate.
-
Troubleshooting:
-
Use a larger excess of the primary amine relative to tert-butyl bromoacetate.
-
Add the tert-butyl bromoacetate slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Monitor the reaction closely by TLC and stop it once the desired mono-alkylated product is maximized.
-
Possible Cause 2.2: C-alkylation and O-alkylation of phenols.
-
Symptoms: Formation of two isomeric products, which may be difficult to separate.
-
Troubleshooting:
-
To favor O-alkylation: Use a polar aprotic solvent such as DMF or acetone. These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available for nucleophilic attack.
-
To favor C-alkylation: Use a polar protic solvent such as water or ethanol. These solvents will solvate the phenoxide oxygen through hydrogen bonding, making the carbon atoms of the ring more nucleophilic.
-
Data on Side Reactions
The choice of base and solvent significantly impacts the outcome of reactions with tert-butyl bromoacetate, particularly the competition between substitution (desired product) and elimination (side product). While specific quantitative data across a wide range of substrates is not always available in a single source, the following table summarizes the expected trends based on established principles of organic chemistry.
| Base | Solvent | Expected Major Pathway | Rationale |
| K₂CO₃ | DMF, Acetonitrile | Substitution (Sₙ2) | A moderately weak base in a polar aprotic solvent favors nucleophilic substitution. |
| NaH | THF | Substitution/Elimination | A strong, non-nucleophilic base. Elimination can be significant, especially at higher temperatures. |
| t-BuOK | THF, t-BuOH | Elimination (E2) | A strong, sterically hindered base that favors the removal of a proton over nucleophilic attack.[5] |
| Triethylamine (Et₃N) | CH₂Cl₂, THF | Substitution (Sₙ2) | A non-nucleophilic weak base, often used to scavenge the acid produced during the reaction. |
| DBU | CH₂Cl₂, THF | Elimination (E2) | A strong, non-nucleophilic, sterically hindered base that is an excellent reagent for promoting elimination reactions. |
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol with tert-Butyl Bromoacetate
This protocol describes a general procedure for the O-alkylation of a phenol using potassium carbonate as the base in acetone.
Materials:
-
Phenol (1.0 eq)
-
tert-Butyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add tert-butyl bromoacetate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of a Primary Amine with tert-Butyl Bromoacetate
This protocol provides a general method for the mono-N-alkylation of a primary amine, minimizing the common side reaction of dialkylation.
Materials:
-
Primary amine (3.0 eq)
-
tert-Butyl bromoacetate (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the mixture in an ice bath.
-
In a separate flask, dissolve tert-butyl bromoacetate in anhydrous acetonitrile.
-
Add the tert-butyl bromoacetate solution dropwise to the stirred amine solution over a period of 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to separate the mono-alkylated product from any di-alkylated product and unreacted amine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for tert-butyl bromoacetate.
References
- 1. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 2. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Butyl Bromoacetate Reaction Mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of butyl bromoacetate reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: After aqueous workup, my organic layer is cloudy. What should I do?
A1: A cloudy organic layer typically indicates the presence of emulsified water. To resolve this, you can:
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Drying Agent: Add a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic layer and stir for 15-30 minutes. If the drying agent clumps together, more should be added until some remains free-flowing.
-
Phase Separation: Allow the mixture to stand for an extended period in a separatory funnel to allow for better phase separation.
Q2: My final product is acidic. How can I remove acidic impurities?
A2: Acidic impurities, such as unreacted bromoacetic acid or hydrobromic acid formed during the reaction, can be removed by washing the organic layer with a mild base.
-
Sodium Bicarbonate Wash: A saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[1] Add the bicarbonate solution to the separatory funnel containing your organic layer and shake gently at first, venting frequently to release the pressure from the evolved carbon dioxide gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Sodium Carbonate Wash: A dilute solution of sodium carbonate (Na₂CO₃) can also be used, but it is a stronger base and may cause hydrolysis of the ester if not used carefully.
Q3: I am seeing a significant loss of product during the aqueous wash steps. What could be the cause?
A3: Product loss during aqueous washes can be due to hydrolysis of the this compound ester, especially if the wash solutions are basic or if the contact time is prolonged.
-
Minimize Contact Time: Perform the aqueous washes, particularly with basic solutions, quickly.
-
Use a Mild Base: Opt for sodium bicarbonate over stronger bases like sodium hydroxide to minimize ester hydrolysis.
-
Back-Extraction: To recover any dissolved product, you can back-extract the aqueous wash layers with a fresh portion of the organic solvent used for the initial extraction.
Q4: During vacuum distillation, the product is decomposing. How can I prevent this?
A4: this compound can decompose at high temperatures.
-
Lower the Pressure: Ensure you are using a sufficiently high vacuum to lower the boiling point of the product.
-
Fractional Distillation: Use a fractional distillation setup to achieve a better separation at a lower temperature.
-
Monitor Temperature Carefully: Use an oil bath for even heating and maintain the temperature at the lowest possible point that allows for a steady distillation rate.
Q5: My purified product is still showing impurities by GC or NMR analysis. What are the next steps?
A5: If distillation does not yield a product of the desired purity, column chromatography is a recommended next step.
-
Column Chromatography: Use silica gel as the stationary phase and a suitable eluent system. A good starting point for nonpolar compounds like this compound is a mixture of hexane and ethyl acetate.[2][3] The polarity of the eluent can be gradually increased to elute the desired product.
-
Identify Impurities: If possible, identify the impurities. Common impurities include unreacted n-butanol, bromoacetic acid, and potentially dibrominated byproducts. Knowing the impurity can help in selecting the appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in a this compound synthesis?
A: Common impurities include:
-
Unreacted starting materials: n-butanol and bromoacetic acid.
-
Byproducts: Di-n-butyl ether (from the reaction of n-butanol with itself under acidic conditions) and potentially small amounts of dibromoacetic acid butyl ester.
-
Residual acid catalyst if one was used.
Q: What is the purpose of washing with a saturated sodium chloride (brine) solution?
A: A brine wash serves two main purposes:
-
It helps to remove the majority of the dissolved water from the organic layer before the final drying step.
-
It aids in breaking up emulsions that may have formed during the previous aqueous washes.
Q: Can I use sodium hydroxide (NaOH) to wash out acidic impurities?
A: It is generally not recommended to use strong bases like sodium hydroxide as they can significantly promote the hydrolysis (saponification) of the ester product back to n-butanol and the corresponding carboxylate salt, leading to lower yields. A milder base like sodium bicarbonate is preferred.
Q: How do I know if my product is pure enough?
A: The purity of your final product can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides information on the percentage of your product and the presence of any volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and identify impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group and the absence of hydroxyl groups from alcohol or carboxylic acid impurities.
Data Presentation
The following tables summarize key quantitative data for the purification of this compound.
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| n-Butyl Bromoacetate | 195.05 | ~196 (at 760 mmHg) | ~1.352 |
| tert-Butyl Bromoacetate | 195.05 | 66-68 (at 20 mmHg)[5] | ~1.321 |
| n-Butanol | 74.12 | 117.7 | 0.810 |
| Bromoacetic Acid | 138.95 | 208 | 1.934 |
Table 2: Typical Purification Parameters
| Purification Step | Reagent/Solvent | Typical Concentration/Volume | Purpose |
| Acid Wash | Saturated NaHCO₃ solution | 1-2x volume of organic layer | Neutralize acidic impurities |
| Water Wash | Deionized Water | 1-2x volume of organic layer | Remove water-soluble impurities |
| Brine Wash | Saturated NaCl solution | 1x volume of organic layer | Remove residual water, break emulsions |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Add until free-flowing | Remove dissolved water |
| Vacuum Distillation | - | Varies (e.g., <20 mmHg) | Purify by boiling point |
| Column Chromatography | Silica Gel | 20-50x weight of crude product | High purity separation |
| Eluent for Chromatography | Hexane/Ethyl Acetate | Start with low polarity (e.g., 95:5) | Elute product from silica |
Experimental Protocols
Protocol 1: General Extractive Workup and Washing Procedure
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with: a. Deionized water (2 x volume of the organic layer). b. Saturated aqueous sodium bicarbonate solution (2 x volume of the organic layer). Caution: Shake gently and vent frequently to release CO₂ pressure. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. c. Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of low polarity, such as a mixture of hexane and ethyl acetate (e.g., starting with a 98:2 ratio).
-
Gradually increase the polarity of the eluent to facilitate the elution of the this compound.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. rsc.org [rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. n-Butyl acetate GC | GC9817 | CAS 123-86-4 | Bluster [gcchrom.com]
- 5. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Bromoacetate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing alkylation reactions involving tert-butyl bromoacetate.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl bromoacetate, and what are its primary applications in research?
Tert-butyl bromoacetate is a versatile alkylating agent commonly used in organic synthesis.[1][2] Its primary function is to introduce a tert-butoxycarbonylmethyl group onto various nucleophiles. This is a crucial step in the synthesis of many pharmaceuticals, including amino acids, peptides, and macrocyclic chelating agents used in applications like MRI contrast agents.[1][3]
Q2: What are the most common nucleophiles used in alkylation reactions with tert-butyl bromoacetate?
Tert-butyl bromoacetate readily reacts with a wide range of nucleophiles. The most common classes include:
-
Amines: Primary and secondary amines are frequently alkylated to introduce the tert-butyl ester group.[3]
-
Thiols: Thiolates are excellent nucleophiles for this reaction, leading to the formation of thioethers.
-
Alcohols and Phenols: Alkoxides and phenoxides can be alkylated to form ethers.[2]
-
Carbanions: Carbon-based nucleophiles, such as enolates, can also be effectively alkylated.
Q3: What safety precautions should be taken when handling tert-butyl bromoacetate?
Tert-butyl bromoacetate is a lachrymator, meaning it can cause tearing and irritation to the eyes. It is also a skin and respiratory irritant.[4] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Q4: How can I monitor the progress of my alkylation reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A suitable eluent system should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. Staining reagents may be necessary to visualize the spots if they are not UV-active.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: I have set up my reaction, but after several hours, TLC analysis shows only the presence of my starting material. What could be the problem?
A: Low or no conversion can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Low Reactivity
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your nucleophile or tert-butyl bromoacetate can inhibit the reaction. Ensure you are using reagents of appropriate purity.
-
tert-Butyl Bromoacetate Integrity: This reagent can degrade over time. It is best to use a fresh bottle or purify older stock if its integrity is questionable.
-
Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants and base are being used. A slight excess of the alkylating agent (1.1-1.2 equivalents) is common.
-
-
Reaction Conditions:
-
Temperature: Some alkylations proceed at room temperature, while others require heating to overcome the activation energy.[5] Conversely, excessive heat can lead to decomposition or side reactions. For instance, in the alkylation of cyclen, temperatures above 35°C for extended periods can reduce both yield and purity.[4]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used as they can dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent and deactivate strong bases.
-
Stirring: In heterogeneous reactions (e.g., with an insoluble base like K₂CO₃), efficient stirring is crucial to ensure proper mixing and contact between reactants.[5]
-
-
Base Selection:
-
Base Strength: The base must be strong enough to deprotonate the nucleophile effectively. For example, phenols (pKa ~10) can be deprotonated by moderately strong bases like potassium carbonate (K₂CO₃), while less acidic nucleophiles may require stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solubility: The solubility of the base in the chosen solvent can impact the reaction rate. While K₂CO₃ is often used in DMF, its limited solubility can sometimes lead to slower reactions. Using a more soluble base like cesium carbonate (Cs₂CO₃) can sometimes improve results.[6][7]
-
Issue 2: Formation of Multiple Products (Over-Alkylation)
Q: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A: This is a common problem, especially when alkylating primary amines, as the mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation.
Strategies to Promote Mono-alkylation
-
Adjust Stoichiometry: Use a large excess of the nucleophile (e.g., 3-5 equivalents) relative to the tert-butyl bromoacetate. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.
-
Controlled Addition: Add the tert-butyl bromoacetate solution dropwise to the reaction mixture containing the nucleophile and base. This keeps the concentration of the alkylating agent low at any given time, favoring the reaction with the more abundant starting material.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the second alkylation.
Issue 3: Competing Elimination Reaction
Q: I am trying to alkylate a sterically hindered secondary amine, but I am getting a low yield and observing the formation of what appears to be an elimination byproduct. What is happening?
A: With sterically hindered nucleophiles or when using a bulky, strong base, the E2 elimination pathway can compete with the desired SN2 substitution reaction. The base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of an alkene and tert-butanol (after hydrolysis of the ester).
Minimizing Elimination Side Reactions
-
Choice of Base: Use a non-hindered, weaker base if possible. For example, for a phenol alkylation, K₂CO₃ is less likely to promote elimination than a bulky base like potassium tert-butoxide.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: A more polar, aprotic solvent can help to stabilize the SN2 transition state, favoring substitution.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the alkylation of various nucleophiles with tert-butyl bromoacetate.
Table 1: Alkylation of Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclen (polyamine) | NaOAc·3H₂O | DMA | 20-25 | 60 | 65-80 | [4] |
| Primary Amine (general) | CsOH | DMF | RT | - | High | [8] |
| Benzylamine·HBr | Et₃N | DMF | 20-25 | 9 | 76 (mono) | [9] |
Table 2: Alkylation of Phenols and Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxythiophenol | t-BuOK | THF | 0 | 3 | 84 | [10] |
| Phenol | K₂CO₃ | DMF | RT | - | High | [11] |
| Phenol | Cs₂CO₃ / KOH | DMF | RT | - | 90-96 | [7] |
Experimental Protocols
Protocol 1: Selective Tri-alkylation of Cyclen
This protocol is adapted from Organic Syntheses.[4]
-
Setup: In a four-necked round-bottomed flask equipped with a mechanical stirrer, condenser with a nitrogen inlet, thermometer, and an addition funnel, charge cyclen (1.0 eq.), sodium acetate trihydrate (3.3 eq.), and dimethylacetamide (DMA).
-
Initial Stirring: Stir the heterogeneous mixture for 30 minutes.
-
Addition of Alkylating Agent: Prepare a solution of tert-butyl bromoacetate (3.3 eq.) in DMA and add it dropwise via the addition funnel over 30 minutes. Maintain the internal reaction temperature between 20-25°C using a water bath, as the initial phase of the addition is exothermic.[4]
-
Reaction: After the addition is complete, allow the mixture to stir for 60 hours at room temperature. Shorter reaction times may decrease the yield, while longer times do not offer any improvement.[4]
-
Work-up:
-
Dilute the mixture with diethyl ether and cool to -10 to -15°C for 2 hours to precipitate the product.
-
Collect the solid by filtration and wash with cold DMA and then cold diethyl ether.
-
Dissolve the crude solid in chloroform and wash sequentially with water and a saturated aqueous solution of NaBr.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate via rotary evaporation.
-
Crystallize the resulting oil from hexanes to afford the pure product.
-
Protocol 2: Alkylation of a Thiol (4-Methoxythiophenol)
This protocol is adapted from a supporting information document.[10]
-
Setup: To a stirred solution of 4-methoxythiophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add potassium tert-butoxide (t-BuOK) over 5 minutes.
-
Addition of Alkylating Agent: Add tert-butyl bromoacetate (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture for 3 hours at 0°C.
-
Work-up:
-
Filter the reaction mixture to remove the white solid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/DCM gradient) to yield the desired thioether as a colorless oil.
-
References
- 1. tert-Butyl bromoacetate | 5292-43-3 [chemicalbook.com]
- 2. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 3. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Hydrolysis of tert-butyl bromoacetate as an unwanted side reaction
Welcome to the Technical Support Center for tert-Butyl Bromoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the unwanted hydrolysis of tert-butyl bromoacetate in experimental settings.
Troubleshooting Guides
The hydrolysis of tert-butyl bromoacetate to tert-butanol and bromoacetic acid is a common unwanted side reaction, particularly during alkylation reactions.[1] The rate of this hydrolysis is significantly influenced by several factors, including pH, temperature, and the solvent system used. Understanding these factors is critical for minimizing this side reaction and ensuring the desired product yield and purity.
Impact of Reaction Conditions on Hydrolysis Rate
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation for Minimizing Hydrolysis |
| pH | Acidic (e.g., pH < 4) | Increased | Maintain neutral or slightly acidic (pH 5-6) conditions if compatible with the primary reaction. Avoid strong acids. |
| Neutral (pH ≈ 7) | Minimal | Ideal for minimizing hydrolysis, but may not be optimal for all primary reactions. | |
| Basic (e.g., pH > 8) | Significantly Increased | Strictly avoid basic conditions. Use non-basic reagents where possible. | |
| Temperature | Elevated (> 25°C) | Increased | Conduct reactions at or below room temperature (20-25°C) if the primary reaction kinetics are favorable.[2] |
| Room Temperature (20-25°C) | Moderate | Standard starting point. Monitor for hydrolysis if reaction times are long. | |
| Sub-ambient (< 20°C) | Decreased | Use sub-ambient temperatures for sensitive substrates or prolonged reaction times to suppress hydrolysis. | |
| Solvent | Protic Solvents (e.g., water, alcohols) | Increased | Use aprotic solvents (e.g., THF, DCM, acetonitrile) whenever possible. |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Moderate | Can be used, but be mindful of potential for hydrolysis if water is present. Ensure use of anhydrous solvents. | |
| Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) | Minimal | Good choice for minimizing hydrolysis, but substrate solubility may be a limiting factor. | |
| Water Content | Presence of Water | Increased | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
Frequently Asked Questions (FAQs)
Q1: How can I detect the hydrolysis of my tert-butyl bromoacetate?
A1: Hydrolysis can be detected by monitoring the appearance of its breakdown products, bromoacetic acid and tert-butanol, or the disappearance of the starting material. Common analytical techniques for this purpose include:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the progress of the reaction. The appearance of a new, more polar spot corresponding to bromoacetic acid can indicate hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentrations of tert-butyl bromoacetate and bromoacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction in real-time or by analyzing aliquots. The disappearance of the singlet at approximately 3.75 ppm (for the -CH2- group) and the singlet at around 1.49 ppm (for the tert-butyl group) of the starting material, along with the appearance of new signals for bromoacetic acid and tert-butanol, indicates hydrolysis.[3]
Q2: What are the optimal storage conditions for tert-butyl bromoacetate to prevent hydrolysis?
A2: To minimize hydrolysis during storage, tert-butyl bromoacetate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances such as strong bases and oxidizing agents.[1] Storage at refrigerated temperatures (2-8°C) is often recommended.
Q3: My alkylation reaction with tert-butyl bromoacetate is sluggish, and I suspect hydrolysis is a major side reaction. What can I do?
A3: If your primary reaction is slow, allowing more time for hydrolysis to occur, consider the following adjustments:
-
Increase the concentration of your nucleophile: This can accelerate the desired alkylation reaction, competing more effectively with the hydrolysis reaction.
-
Use a less nucleophilic base: If a base is required for your reaction, choose one that is less likely to promote ester hydrolysis. Non-nucleophilic, sterically hindered bases are often a good choice.
-
Change the solvent: Switching to a less polar, aprotic solvent can significantly slow down the rate of hydrolysis.
-
Optimize the temperature: While higher temperatures can increase the rate of your desired reaction, they will also accelerate hydrolysis.[2] A careful optimization of the reaction temperature is crucial. It may be beneficial to run the reaction at a lower temperature for a longer period.
Q4: Can the hydrolysis of tert-butyl bromoacetate affect the pH of my reaction mixture?
A4: Yes. The hydrolysis of tert-butyl bromoacetate produces bromoacetic acid.[1] The accumulation of this acidic byproduct will lower the pH of the reaction mixture over time, which can, in turn, catalyze further hydrolysis or affect the stability of other components in your reaction.
Experimental Protocols
Protocol 1: Quantification of tert-Butyl Bromoacetate Hydrolysis by HPLC
This protocol provides a general method for the separation and quantification of tert-butyl bromoacetate and its hydrolysis product, bromoacetic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. A typical starting point could be a gradient from 10% to 90% acetonitrile over 10-15 minutes.
-
Standard Preparation: Prepare standard solutions of known concentrations of tert-butyl bromoacetate and bromoacetic acid in the mobile phase or a compatible solvent.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by dilution in a cold, aprotic solvent) and dilute it to a suitable concentration with the mobile phase.
-
HPLC Analysis: Inject the prepared standards and samples onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: Identify the peaks corresponding to tert-butyl bromoacetate and bromoacetic acid based on the retention times of the standards. Quantify the amount of each compound in your samples by comparing the peak areas to the calibration curve generated from the standards.
Protocol 2: Monitoring Hydrolysis by 1H NMR Spectroscopy
This protocol describes a general procedure for monitoring the hydrolysis of tert-butyl bromoacetate using 1H NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction (e.g., CDCl3, DMSO-d6)
-
Internal standard (optional, e.g., TMS or a known amount of a stable compound with a distinct chemical shift)
Procedure:
-
Initial Spectrum: Acquire a 1H NMR spectrum of the pure tert-butyl bromoacetate in the chosen deuterated solvent to identify the characteristic chemical shifts of the methylene protons (singlet, ~3.75 ppm) and the tert-butyl protons (singlet, ~1.49 ppm).[3]
-
Reaction Monitoring:
-
In-situ Monitoring: If the reaction can be performed directly in an NMR tube, acquire spectra at regular intervals to observe the decrease in the intensity of the starting material signals and the appearance of new signals corresponding to tert-butanol and bromoacetic acid.
-
Aliquot Analysis: At specific time points, take an aliquot from the reaction mixture, remove the solvent under reduced pressure (if necessary and feasible), and dissolve the residue in a deuterated solvent for NMR analysis.
-
-
Data Analysis: Integrate the signals of the starting material and the hydrolysis products. The relative integrals will provide a ratio of the different species present at each time point, allowing for a semi-quantitative assessment of the extent of hydrolysis. For quantitative analysis, the use of an internal standard is recommended.
Visualizations
Hydrolysis Reaction Pathway
Caption: The hydrolysis pathway of tert-butyl bromoacetate.
Troubleshooting Workflow for Unwanted Hydrolysis
Caption: A logical workflow for troubleshooting unwanted hydrolysis.
References
Preventing byproduct formation in butyl bromoacetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of butyl bromoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Fischer esterification?
A1: The most common byproducts encountered during the acid-catalyzed esterification of bromoacetic acid with n-butanol are:
-
Dibutyl ether: Formed from the acid-catalyzed self-condensation of two molecules of n-butanol.[1]
-
Unreacted bromoacetic acid: Due to the reversible nature of Fischer esterification, some starting material may remain if the reaction does not go to completion.[2]
-
Unreacted n-butanol: Similar to bromoacetic acid, excess or unreacted n-butanol can remain in the final product mixture.[1]
-
Polymers: Under harsh acidic conditions and high temperatures, bromoacetic acid can potentially polymerize.
-
Transesterification products: If other alcohols are present as impurities, they can react with the product to form different bromoacetate esters.
Q2: How does the acid catalyst contribute to byproduct formation?
A2: While essential for the reaction, the strong acid catalyst (commonly sulfuric acid) can also promote side reactions.[3] It can catalyze the dehydration of n-butanol to form dibutyl ether.[1] High concentrations of a strong acid, combined with elevated temperatures, can also lead to charring and decomposition of the organic materials.
Q3: What is the role of temperature in controlling byproduct formation?
A3: Temperature plays a critical role in the reaction rate and selectivity. While higher temperatures increase the rate of esterification, they also significantly accelerate the rate of side reactions, particularly the formation of dibutyl ether.[4] It is crucial to maintain an optimal temperature to favor the desired ester formation without promoting excessive byproduct generation.
Q4: Can the molar ratio of reactants influence the purity of the final product?
A4: Yes, the molar ratio of n-butanol to bromoacetic acid is a key parameter. Using a slight excess of n-butanol can help drive the equilibrium towards the product side, increasing the yield of this compound. However, a large excess of n-butanol can significantly increase the formation of dibutyl ether.[1] Therefore, a carefully optimized molar ratio is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the optimal temperature (typically the reflux temperature of the solvent) for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC.[4] |
| Reversible nature of the reaction. | Use a Dean-Stark apparatus to remove water as it is formed, which will shift the equilibrium towards the product. Alternatively, use a slight excess of one of the reactants (preferably the less expensive one, n-butanol).[5] | |
| High percentage of dibutyl ether in the product | Excessive reaction temperature. | Lower the reaction temperature. While this may slow down the esterification, it will disproportionately reduce the rate of ether formation. |
| High concentration of acid catalyst. | Reduce the amount of sulfuric acid used. Use the minimum amount required to catalyze the reaction effectively. | |
| High molar ratio of n-butanol to bromoacetic acid. | Decrease the excess of n-butanol. An optimal ratio is typically between 1:1 and 1.2:1 (butanol:acid).[1] | |
| Presence of unreacted bromoacetic acid | Insufficient reaction time or temperature. | Increase the reaction time or temperature, being mindful of byproduct formation. |
| Inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly to effectively remove water and drive the reaction to completion. | |
| Product is dark or contains char | Reaction temperature is too high. | Reduce the reaction temperature. |
| Concentrated acid was added too quickly. | Add the sulfuric acid catalyst slowly and with vigorous stirring to dissipate the heat of mixing. |
Experimental Protocols
Protocol 1: Minimized Byproduct Synthesis of this compound
This protocol is designed to minimize the formation of dibutyl ether and other byproducts.
Materials:
-
Bromoacetic acid
-
n-Butanol
-
Concentrated sulfuric acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add bromoacetic acid and n-butanol in a 1:1.1 molar ratio.
-
Add toluene as a solvent (approximately 1.5-2 mL per gram of bromoacetic acid).
-
Begin stirring and gently heat the mixture using a heating mantle.
-
Once the mixture is warm, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the bromoacetic acid).
-
Heat the reaction mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted bromoacetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
Byproduct Formation Pathways and Control
The formation of the primary byproduct, dibutyl ether, proceeds through an acid-catalyzed dehydration of n-butanol.
References
- 1. irjet.net [irjet.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Reactions Involving tert-Butyl Bromoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl bromoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tert-butyl bromoacetate and what safety precautions should I take?
A1: Tert-butyl bromoacetate is a hazardous chemical that requires careful handling in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a laboratory coat.[1][2] Key hazards include:
-
Corrosive: It can cause severe skin burns and eye damage.[3][4][5] Direct contact with eyes can lead to serious, potentially irreversible damage and is accompanied by lachrymation (tearing).[6]
-
Flammable: It is a flammable liquid and vapor, with a flashpoint of 49°C (120.2°F).[5][7] Vapors can form explosive mixtures with air and may travel to an ignition source.[3][4]
-
Harmful if Swallowed: Ingestion can be harmful and may cause chemical burns in the mouth and gastrointestinal tract.[4][6]
-
Irritant: It is irritating to the respiratory system.[2]
Q2: I observe a white precipitate during my reaction. What is it and how should I proceed with the workup?
A2: The formation of a white precipitate is common in reactions involving tert-butyl bromoacetate, particularly in alkylation reactions. This precipitate is often the salt byproduct of the reaction (e.g., sodium bromide if using a sodium salt of your nucleophile).
During the workup, this precipitate will typically dissolve upon the addition of water.[8] After dissolving the salt, you can proceed with the standard aqueous workup to separate your organic product from the aqueous phase.
Q3: My reaction is sluggish or not proceeding to completion. What are some common causes?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Steric Hindrance: Tert-butyl bromoacetate is a bulky alkylating agent. If your nucleophile is also sterically hindered, the reaction rate can be significantly reduced. In such cases, consider using a less hindered alkylating agent if your synthesis allows. The Williamson ether synthesis, for example, is most effective with primary alkyl halides due to the SN2 reaction mechanism; tertiary alkyl halides are generally unsuitable as they favor elimination reactions.[9][10]
-
Reaction Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. However, be cautious, as heating above 35°C for extended periods can decrease both the yield and purity of the product.[1]
-
Insufficient Reaction Time: Certain reactions, like the selective trialkylation of cyclen, may require extended reaction times (e.g., 60 hours) for optimal yield.[1] Shortening the reaction time can lead to a significant decrease in product formation.[1]
Troubleshooting Guide
Issue 1: Difficulty in Separating Organic and Aqueous Layers During Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Emulsion Formation | High concentration of salts or polar byproducts. Insufficient organic solvent. | 1. Add more of the organic extraction solvent to dilute the reaction mixture. 2. Add brine (saturated aqueous NaCl solution) to increase the polarity of the aqueous phase, which can help break the emulsion. 3. If the emulsion persists, filter the mixture through a pad of Celite. |
| Single Cloudy Layer | The organic solvent used is miscible with water (e.g., THF, acetone). | 1. Add a water-immiscible organic solvent like diethyl ether or ethyl acetate. 2. Add water to fully separate the phases. |
Issue 2: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Product Loss During Workup | The product has some water solubility. Premature hydrolysis of the tert-butyl ester. | 1. To recover water-soluble products, back-extract the aqueous layers with fresh organic solvent.[11] 2. Avoid strongly acidic or basic conditions during the workup to prevent hydrolysis of the tert-butyl ester. If an acidic wash is necessary, use a dilute acid and minimize contact time. |
| Side Reactions | Elimination (E2) reaction instead of substitution (SN2), especially with secondary or tertiary substrates. | 1. If performing a Williamson ether synthesis, ensure your substrate is a primary alkyl halide for optimal results.[10][12] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary halides will primarily yield the elimination product.[10] |
Experimental Protocols
Standard Aqueous Workup Protocol for a Reaction Mixture
This protocol is a general guideline and may need to be adapted based on the specific properties of your product.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[11]
-
Transfer: Transfer the diluted mixture to a separatory funnel of an appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[11]
-
Washing:
-
Water Wash: Add deionized water to the separatory funnel, stopper it, and shake vigorously, venting frequently to release any pressure.[11] Allow the layers to separate, then drain the aqueous layer. Repeat this wash 1-2 times to remove water-soluble impurities.[13]
-
Optional Acid/Base Wash:
-
To remove basic impurities (e.g., pyridine, triethylamine), wash the organic layer with a dilute acid solution (e.g., 1M HCl).
-
To remove acidic impurities, wash with a dilute basic solution (e.g., saturated sodium bicarbonate). Be cautious as this can cause gas evolution.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and aids in breaking emulsions.[14]
-
-
Drying: Drain the organic layer into a clean flask and add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][13] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[13]
-
Filtration and Concentration: Filter the organic solution to remove the drying agent.[13] Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude product.[15]
-
Final Drying: For non-volatile compounds, remove residual solvent under high vacuum to obtain a constant weight.[11]
Visualized Workflows and Logic
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tert-Butyl bromoacetate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 9. Why di-tert-butyl ether cannot be prepared by Williamson's synthesis? CH3.. [askfilo.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions with Butyl Bromoacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving butyl bromoacetate. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chemical intermediate commonly used as an alkylating agent in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] It is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed and may cause respiratory irritation.[2][3] this compound is a lachrymator, meaning it can cause tearing.[3]
Q2: What are the signs of a runaway exothermic reaction?
A2: Signs of a runaway exothermic reaction include a rapid and uncontrolled increase in temperature and pressure, unexpected boiling or vigorous gas evolution, a change in the color or viscosity of the reaction mixture, and the release of fumes. It is critical to have a plan in place to manage these events.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[4][5] Contact with these materials can lead to vigorous or explosive reactions.
Q4: What are the recommended storage and handling procedures for this compound?
A4: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7] It should be stored in a tightly closed container.[4] When handling, use spark-proof tools and explosion-proof equipment.[4] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Troubleshooting Guides
Guide 1: Uncontrolled Temperature Increase in Reaction
Q: My reaction with this compound is showing an uncontrolled temperature increase. What should I do?
A: An uncontrolled temperature increase indicates a potential runaway reaction, which can be hazardous. Immediate and calm action is required.
Immediate Actions:
-
Alert personnel: Immediately inform your supervisor and any colleagues in the vicinity of the situation.
-
Remove heat source: If the reaction is being heated, immediately remove the heat source.
-
Enhance cooling: If the reaction vessel is in a cooling bath, add more coolant (e.g., ice, dry ice) to increase the cooling capacity. Be cautious when adding coolant to avoid frothing or splashing of the reaction mixture.
-
Stop reagent addition: If you are adding a reagent, stop the addition immediately.
-
Prepare for emergency shutdown: If the temperature continues to rise uncontrollably, be prepared to execute an emergency shutdown, which may involve quenching the reaction.
Troubleshooting Potential Causes and Corrective Actions:
| Potential Cause | Corrective Action |
| Rate of reagent addition is too fast. | Reduce the addition rate of the limiting reagent. For highly exothermic reactions, consider using a syringe pump for precise and slow addition. |
| Inadequate cooling. | Ensure the cooling bath is of sufficient size and at a low enough temperature to dissipate the heat generated by the reaction. The cooling bath should be prepared and at the target temperature before starting the reagent addition. |
| Incorrect solvent or concentration. | Using a solvent with a low boiling point or a high concentration of reactants can lead to a rapid temperature increase. Use a higher-boiling point solvent or dilute the reaction mixture. |
| Poor stirring. | Inefficient stirring can create localized hot spots. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture. |
| Contamination of reagents or glassware. | Contaminants can catalyze or accelerate the reaction unexpectedly. Ensure all glassware is clean and dry and that the reagents are of the appropriate purity. |
Guide 2: Low Yield or Side Product Formation in Alkylation Reactions
Q: I am experiencing low yield or significant side product formation in my alkylation reaction with this compound. What could be the cause and how can I fix it?
A: Low yields and the formation of side products in alkylation reactions are common issues. The following table outlines potential causes and solutions.
| Potential Cause | Corrective Action |
| Steric hindrance. | The bulky nature of the butyl group can sometimes hinder the approach of the nucleophile.[9] Consider using a less sterically hindered alkylating agent if the protocol allows. Increasing the reaction temperature may also help overcome the steric barrier, but this must be done cautiously to avoid decomposition or other side reactions. |
| Competing elimination reaction (dehydrobromination). | The use of a strong, bulky base can favor the elimination of HBr, leading to the formation of an unsaturated byproduct.[9] If elimination is a problem, consider using a weaker, non-hindered base. |
| Reaction temperature is too low or too high. | An optimal temperature is crucial. A temperature that is too low may result in a slow or incomplete reaction.[9] Conversely, a temperature that is too high can lead to the formation of side products or decomposition of the desired product.[10] Monitor the reaction by TLC or another appropriate method to determine the optimal temperature. |
| Incorrect reaction time. | Alkylation reactions need sufficient time to go to completion. Shorter reaction times can result in low yields.[10] Monitor the reaction progress and ensure it is allowed to stir for an adequate amount of time. |
Quantitative Data
Physical and Chemical Properties of tert-Butyl Bromoacetate (Data for tert-butyl bromoacetate is provided as a close analog)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO₂ | [11] |
| Molecular Weight | 195.05 g/mol | [11] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | ~144 °C | [7] |
| Flash Point | 49 °C (120.2 °F) | [4][8] |
| Solubility | Insoluble in water; Miscible with ethanol, chloroform, and ethyl acetate. | [1] |
Experimental Protocols
Protocol: General Procedure for Alkylation of a Phenol with this compound
Disclaimer: This is a general guideline and should be adapted and optimized for your specific substrate and scale. Always perform a thorough risk assessment before starting any new experiment.
Materials:
-
Phenol substrate
-
This compound
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
Cooling bath (ice-water or other)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a stir bar, condenser, and a nitrogen or argon inlet for an inert atmosphere.
-
Reagent Addition: To the flask, add the phenol substrate, potassium carbonate (typically 1.5-2.0 equivalents), and acetone.
-
Stirring and Cooling: Begin stirring the mixture. If the reaction is known to be highly exothermic, place the flask in a cooling bath.
-
Addition of this compound: Slowly add this compound (typically 1.0-1.2 equivalents) to the reaction mixture dropwise using an addition funnel or syringe. Monitor the internal temperature of the reaction closely during the addition. The rate of addition should be controlled to maintain the desired reaction temperature.[10]
-
Reaction: After the addition is complete, allow the reaction to stir at the determined optimal temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
Caption: Decision-making process for troubleshooting low yield in alkylation reactions.
References
- 1. tert-Butyl bromoacetate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. htdchem.com [htdchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scbt.com [scbt.com]
Tert-butyl bromoacetate incompatibility with strong bases
Welcome to the Technical Support Center for tert-butyl bromoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of tert-butyl bromoacetate in experimental settings, with a particular focus on its incompatibility with strong bases.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl bromoacetate and what is it used for?
A1: Tert-butyl bromoacetate is a versatile alkylating agent commonly used in organic synthesis.[1][2] It serves as a crucial intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[3] A primary application is the introduction of a tert-butyl ester protecting group onto molecules, particularly in the synthesis of amino acids and peptides.[4]
Q2: What does "incompatibility with strong bases" mean for my experiments?
A2: Incompatibility with strong bases means that tert-butyl bromoacetate is likely to undergo undesirable side reactions in their presence.[5][6] Strong bases can promote elimination reactions (E2 pathway) and hydrolysis of the ester, leading to low yields of the desired substitution product (SN2 pathway) and the formation of impurities.
Q3: What are the primary side reactions when using tert-butyl bromoacetate with a strong base?
A3: The two main side reactions are:
-
E2 Elimination: A strong, sterically hindered base can abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of tert-butyl acrylate.
-
Ester Hydrolysis: Strong bases, such as sodium hydroxide, can catalyze the hydrolysis of the tert-butyl ester, yielding tert-butanol and bromoacetic acid (or its salt).[7]
Q4: Are there any recommended bases to use with tert-butyl bromoacetate for alkylation reactions?
A4: Yes, for successful alkylation (SN2 reaction), it is advisable to use weaker, non-nucleophilic bases or hindered bases under carefully controlled conditions. Mild bases such as sodium acetate or potassium carbonate are often preferred. The choice of base is critical and depends on the specific substrate and reaction conditions.
Q5: What are the signs of a failed reaction with tert-butyl bromoacetate?
A5: Indicators of a failed or problematic reaction include:
-
A significantly lower yield of the desired product than expected.
-
The presence of unexpected byproducts, which may be detected by techniques like TLC, LC-MS, or NMR.
-
A mass increase of +56 Da in byproducts, which could indicate tert-butylation of a nucleophilic residue in your substrate.[8]
-
Formation of a gaseous product (isobutene) from an elimination reaction.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Alkylated Product
This is a common issue when using tert-butyl bromoacetate. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of an Unexpected Byproduct
If you observe a significant byproduct, it is likely due to a competing reaction pathway.
Competing Reaction Pathways
Caption: Competing SN2 and E2 reaction pathways.
Data Summary
The choice of base is a critical factor in determining the outcome of a reaction with tert-butyl bromoacetate. The following table provides a qualitative guide to selecting an appropriate base.
| Base Type | Examples | Predominant Reaction with tert-Butyl Bromoacetate | Suitability for Alkylation (SN2) |
| Strong, Non-Hindered | NaOH, KOH, MeO⁻ | Ester Hydrolysis, Elimination | Poor |
| Strong, Hindered | t-BuOK, LDA | E2 Elimination | Very Poor |
| Weak, Non-Nucleophilic | K₂CO₃, NaHCO₃, Et₃N | SN2 Substitution | Good |
| Weak, Nucleophilic | NaOAc | SN2 Substitution | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for Alkylation using a Weak Base
This protocol is a starting point for the alkylation of a generic nucleophile (Nu-H) using potassium carbonate as the base.
Materials:
-
tert-Butyl bromoacetate
-
Nucleophile (Nu-H)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and anhydrous solvent.
-
Add potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add tert-butyl bromoacetate (1.1 - 1.2 eq) to the mixture.
-
Monitor the reaction by TLC or LC-MS. The reaction temperature can be gently heated (e.g., 40-60 °C) if the reaction is slow at room temperature, but be cautious as higher temperatures can favor elimination.
-
Upon completion, filter the solid carbonate and wash with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates.
References
- 1. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 2. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 3. tert-Butyl bromoacetate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Problem P7. Determination of Rate Constants for n-Butyl Acetate Hydrolysis - Issuu [issuu.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Safe Quenching of tert-Butyl Bromoacetate Reactions
This guide provides technical support for researchers, scientists, and drug development professionals on safely quenching reactions involving tert-butyl bromoacetate. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tert-butyl bromoacetate?
A1: Tert-butyl bromoacetate is a hazardous substance with multiple risks. It is a flammable liquid and vapor.[1][2][3] It is harmful if swallowed and causes severe skin burns and eye damage.[1][3][4][5] As a potent lachrymator, it can cause significant eye irritation and tearing upon exposure.[1][2][6] Inhalation may lead to respiratory tract irritation.[2][3] All handling, including the reaction and workup, should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[6][7]
Q2: What is the primary reactivity of tert-butyl bromoacetate that influences quenching?
A2: Tert-butyl bromoacetate is primarily used as an alkylating agent.[4][7][8] It readily reacts with nucleophiles, such as amines, thiols, and carbanions, to form a new carbon-carbon or carbon-heteroatom bond. This reactivity means that any unreacted tert-butyl bromoacetate in the reaction mixture will also react with nucleophilic quenching agents, such as water, alcohols, or aqueous basic solutions.
Q3: Is tert-butyl bromoacetate stable in water and aqueous solutions?
A3: Tert-butyl bromoacetate has limited solubility in water.[7][8][9] It undergoes hydrolysis in the presence of water to produce tert-butanol and bromoacetic acid. This hydrolysis is accelerated in the presence of acid or base. Therefore, quenching with aqueous solutions will not only wash away water-soluble impurities but also degrade any excess reagent.
Q4: What are common byproducts in reactions involving tert-butyl bromoacetate?
A4: The most common byproduct from the alkylation reaction is a bromide salt. If the reaction is performed with a neutral nucleophile (e.g., an amine), hydrobromic acid (HBr) is generated, which is typically neutralized by a base added to the reaction mixture. The quenching and workup process will generate additional salts (e.g., sodium bromide) and hydrolysis products (tert-butanol, bromoacetic acid or its conjugate base).
Troubleshooting Guide
Q1: The quenching process is highly exothermic and causing the solvent to boil. What should I do?
A1: An exothermic quench indicates a rapid reaction between the quenching agent and unreacted reagents in your flask.
-
Immediate Action: Ensure the reaction flask is in an ice bath to manage the temperature.
-
Solution: Slow down the rate of addition of the quenching agent significantly. Add the quenching solution dropwise with vigorous stirring to ensure efficient heat dissipation. Diluting the reaction mixture with an inert solvent before quenching can also help control the exotherm by lowering the concentration of reactive species.
Q2: An emulsion has formed during the aqueous workup, making layer separation difficult. How can I resolve this?
A2: Emulsions are common when mixing organic solvents with aqueous solutions, especially when salts or basic conditions are present.
-
Solution: To break the emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gently swirling the separatory funnel after adding brine is often more effective than vigorous shaking. In persistent cases, filtering the emulsified layer through a pad of Celite can be effective.
Q3: A solid precipitate formed during the quench. What is it and is it hazardous?
A3: A precipitate is likely an inorganic salt formed during the reaction or quench. For example, if you used a base like sodium acetate, the byproduct would be sodium bromide.[6] If you quench with sodium bicarbonate, you may form sodium bromide or sodium bromoacetate. These salts are typically not hazardous but should be removed by filtration or aqueous extraction.
Q4: How can I verify that all the tert-butyl bromoacetate has been quenched?
A4: Before proceeding with solvent removal, it is crucial to confirm the absence of the reactive starting material.
-
Solution: The most common method is Thin Layer Chromatography (TLC). Spot the crude, quenched reaction mixture against a reference spot of the starting tert-butyl bromoacetate. If the spot corresponding to the starting material is absent, the quench is complete. For more sensitive applications, LC-MS analysis can also be used.
Data Presentation
Table 1: Safety and Physical Properties of tert-Butyl Bromoacetate
| Property | Value | Reference(s) |
| CAS Number | 5292-43-3 | [1][5] |
| Molecular Formula | C₆H₁₁BrO₂ | [1][5] |
| Molecular Weight | 195.06 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2][10] |
| Boiling Point | ~144 °C; 50 °C at 10 mm Hg | [7][9] |
| Flash Point | 49 °C (121 °F) | [2][7] |
| Primary Hazards | Flammable, Corrosive (Skin/Eye Burns), Harmful if Swallowed, Lachrymator, Respiratory Irritant | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][3][8] |
Table 2: Common Quenching Agents for tert-Butyl Bromoacetate Reactions
| Quenching Agent | Purpose | Safety Considerations |
| Water | Hydrolyzes excess reagent, dissolves inorganic salts. | Can be highly exothermic with very reactive mixtures. Add slowly at low temperature. |
| Sat. Sodium Bicarbonate (NaHCO₃) | Neutralizes acidic byproducts (e.g., HBr), hydrolyzes reagent. | Generates CO₂ gas, which can cause pressure buildup. Add slowly and ensure venting. |
| Sat. Ammonium Chloride (NH₄Cl) | Mildly acidic quench to neutralize bases without being strongly acidic. | Generally safe, but the resulting solution will be slightly acidic. |
| Brine (Sat. NaCl) | Used during workup to reduce emulsions and decrease the solubility of organic compounds in the aqueous layer. | Not a primary quenching agent for the reagent itself. |
| Isopropanol/Methanol | A less reactive nucleophile than water, used for a pre-quench of highly reactive mixtures before adding water. | Flammable. The reaction produces HBr, which can be corrosive. |
Experimental Protocols & Visualizations
Protocol 1: Standard Quench and Workup for Nucleophilic Substitution Reactions
This protocol is suitable for reactions where tert-butyl bromoacetate is expected to be the limiting reagent or present in only a slight excess.
Methodology:
-
Cooling: Once the reaction is deemed complete by monitoring (e.g., TLC, LC-MS), cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control potential exotherms.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the stirred reaction mixture. The slow addition allows for the safe release of any evolved gas (CO₂) and dissipation of heat.
-
Warming & Separation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to recover all the product.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove water-soluble impurities and break any emulsions.[6]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to isolate the crude product.
Caption: Standard workflow for quenching and working up a typical tert-butyl bromoacetate reaction.
Protocol 2: Quenching Reactions with Significant Excess of tert-Butyl Bromoacetate
This protocol is designed for situations where a large excess of the alkylating agent was used and needs to be safely neutralized before workup.
Methodology:
-
Cooling & Dilution: Cool the reaction vessel to 0 °C. If the reaction was run neat or in a high concentration, dilute the mixture with a water-miscible solvent like tetrahydrofuran (THF) or acetone to reduce the concentration of the reactive agent.
-
Initial Quench (Optional but Recommended): For a very large excess, consider a pre-quench. Slowly add a less reactive nucleophile like isopropanol dropwise. Stir for 15-20 minutes at 0 °C.
-
Primary Quench: Slowly and carefully add a 1 M solution of sodium hydroxide (NaOH) or sodium thiosulfate (Na₂S₂O₃) dropwise. These reagents will actively degrade the excess tert-butyl bromoacetate. Maintain vigorous stirring and monitor the internal temperature.
-
Verification: After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C. Take a small aliquot for TLC or LC-MS analysis to confirm the complete consumption of tert-butyl bromoacetate.
-
Standard Workup: Once the absence of the starting material is confirmed, proceed with the standard aqueous workup as described in Protocol 1 (transfer to separatory funnel, extract, wash with brine, dry, and concentrate).
Caption: Decision tree for selecting the appropriate quenching method based on excess reagent.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tert-Butyl bromoacetate CAS#: 5292-43-3 [m.chemicalbook.com]
- 8. tert-Butyl bromoacetate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. htdchem.com [htdchem.com]
- 10. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
Technical Support Center: Column Chromatography Purification of Butyl Bromoacetate Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of butyl bromoacetate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: For the purification of this compound derivatives, silica gel is the most commonly used stationary phase.[1] Alumina can also be used, and its surface can be acidic, basic, or neutral.[1] Given that this compound and its derivatives can be sensitive to acidic conditions, neutral silica gel is a prudent choice to minimize potential degradation of the target compound.
Q2: How do I select an appropriate mobile phase for my separation?
A2: The choice of mobile phase, or eluent, is critical for a successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent systems.[2] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[3] Common solvent systems for these derivatives are mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or dichloromethane (DCM).[4]
Q3: What are typical Rf values for this compound derivatives?
A3: Rf values are highly dependent on the specific derivative and the exact solvent system used. However, the following table summarizes some reported Rf values to serve as a starting point for method development.
| Compound/Derivative | Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value |
| A tert-butyl bromoacetate derivative | Silica Gel | 100% Hexane -> 5% DCM/Hexane | Not specified, gradient elution |
| A benzyl 2-bromoacetate derivative | Silica Gel | 20-35% Ethyl Acetate/Hexane | Not specified, gradient elution |
| An ethyl bromoacetate derivative | Silica Gel | 40% Ethyl Acetate/Hexane | 0.40 |
| Another ethyl bromoacetate derivative | Silica Gel | 40% Ethyl Acetate/Hexane | 0.50 |
| A third ethyl bromoacetate derivative | Silica Gel | 40% Ethyl Acetate/Hexane | 0.58 |
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture. If the TLC analysis shows good separation between your desired compound and impurities with a single solvent mixture, isocratic elution is simpler. However, if your mixture contains compounds with a wide range of polarities, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will likely provide a better separation.[3]
Q5: My compound is not soluble in the mobile phase. How should I load it onto the column?
A5: If your compound has poor solubility in the chosen eluent, you should use a technique called "dry loading".[5] This involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This technique prevents the sample from precipitating at the top of the column and ensures a more even application.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography purification of this compound derivatives.
Problem 1: Low or No Recovery of the Desired Compound
-
Possible Cause A: Compound is still on the column. Your eluent may not be polar enough to move the compound.
-
Solution: Gradually increase the polarity of your mobile phase. If you have finished your planned elution, you can try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if the compound elutes. Always check fractions with TLC.
-
-
Possible Cause B: Compound degraded on the silica gel. α-halo esters can be susceptible to degradation on acidic silica gel.
-
Solution: Test the stability of your compound on a small amount of silica before running a large-scale column. You can do this by dissolving a small amount of your compound, adding some silica gel, and monitoring the mixture by TLC over time. If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. The pH of the silica gel can be a crucial factor in the stability of your compound.
-
-
Possible Cause C: The compound is eluting with the solvent front. If your compound is very non-polar, it may elute very quickly.
-
Solution: Check the very first fractions collected. If you suspect this is happening, start with a much less polar mobile phase (e.g., 100% hexanes).
-
Problem 2: Poor Separation of the Desired Compound from Impurities
-
Possible Cause A: Inappropriate mobile phase. The polarity of the eluent may not be optimal for separating your compound from impurities.
-
Solution: Perform a more thorough TLC analysis with a wider range of solvent systems. Try different solvent combinations (e.g., hexanes/dichloromethane, hexanes/ether) to alter the selectivity of the separation.
-
-
Possible Cause B: Column was not packed properly. Channels or cracks in the silica bed will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the side of the column gently as you pack can help create a more uniform bed.
-
-
Possible Cause C: Column was overloaded. Applying too much sample will exceed the separation capacity of the column.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel for a good separation. For difficult separations, a lower loading (e.g., 0.5%) may be necessary.
-
-
Possible Cause D: Sample was not loaded in a narrow band. If the initial sample band is too wide, the separation will be poor.
-
Solution: Dissolve your sample in the minimum amount of solvent for loading. If using the dry loading technique, ensure the sample is evenly adsorbed onto the silica.
-
Problem 3: Tailing of the Compound Peak
-
Possible Cause A: Strong interaction with the stationary phase. Polar functional groups on your molecule can interact strongly with the acidic silanol groups on the silica gel, leading to tailing.
-
Solution: Adding a small amount of a slightly more polar solvent or a modifier to your eluent can sometimes help. For example, if you are purifying a derivative with a free carboxylic acid, adding a small amount of acetic acid to the mobile phase can improve the peak shape. For basic compounds, a small amount of triethylamine may be beneficial.[2]
-
-
Possible Cause B: Column overload. Too much sample can also lead to tailing peaks.
-
Solution: Reduce the amount of sample loaded onto the column.
-
Experimental Protocols
Protocol 1: Column Packing (Slurry Method)
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent. The consistency should be like a thin milkshake, with no air bubbles.
-
Carefully pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica pack evenly and remove any trapped air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, continue to add more slurry until the desired column height is reached (typically 15-20 cm for a standard lab-scale purification).
-
Crucially, never let the solvent level drop below the top of the silica bed.
-
Once the silica is packed, add a thin layer of sand (approximately 1 cm) on top to protect the silica bed from being disturbed during sample and eluent addition.
-
Drain the solvent until it is just level with the top of the sand layer. The column is now ready for sample loading.
Protocol 2: Dry Loading a Sample
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Add silica gel to this solution (typically 2-3 times the mass of your crude sample).
-
Swirl the flask to ensure the sample is evenly distributed on the silica.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to settle the dry-loaded sample.
-
Add a protective layer of sand on top of the sample layer.
-
Carefully add your initial eluent to the column and proceed with the elution.
Visualized Workflows
References
Validation & Comparative
A Comparative Guide to Tert-butyl Bromoacetate and Methyl Bromoacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, alkylating agents are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. Among the α-halo esters, tert-butyl bromoacetate and methyl bromoacetate are two of the most common reagents used to introduce an acetate moiety. While structurally similar, the choice between the bulky tert-butyl ester and the sterically unhindered methyl ester can profoundly impact reaction outcomes, including yield, selectivity, and subsequent synthetic steps. This guide provides an objective, data-supported comparison of their performance in key synthetic applications to inform reagent selection in research and development.
Physicochemical and Reactive Properties
The primary difference between tert-butyl bromoacetate and methyl bromoacetate lies in the steric bulk of the ester group. This fundamental structural variance dictates their reactivity, stability, and utility in synthesis.
Table 1: Comparison of Physicochemical Properties
| Property | Tert-butyl Bromoacetate | Methyl Bromoacetate |
| Molecular Formula | C₆H₁₁BrO₂ | C₃H₅BrO₂ |
| Molecular Weight | 195.05 g/mol [1] | 152.97 g/mol |
| Boiling Point | ~144 °C[2] | 143-145 °C |
| Appearance | Colorless to light yellow liquid[2][3] | Colorless to straw-colored liquid[4] |
| Key Reactive Feature | Bulky tert-butyl group provides steric hindrance.[5] | Small methyl group allows for facile nucleophilic attack. |
| Primary Hazard | Lachrymator[6] | Lachrymator, toxic by ingestion and inhalation[4] |
Steric Hindrance: The Decisive Factor
The most significant factor differentiating the two reagents is the steric hindrance imparted by the tert-butyl group.[5] In nucleophilic substitution reactions, particularly Sₙ2 reactions that require a backside attack on the α-carbon, the bulky tert-butyl group can physically block the approaching nucleophile.[5][7][8] This effect dramatically reduces the reaction rate for Sₙ2 processes compared to the less hindered methyl bromoacetate.[8][9]
Conversely, the electron-donating nature and hyperconjugation effects of the tert-butyl group can stabilize carbocation intermediates, which could favor Sₙ1-type reactions, though this is less relevant for the primary halide in bromoacetates. The primary consequence remains the hindered access to the electrophilic carbon.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. htdchem.com [htdchem.com]
- 3. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 4. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide: Ethyl Bromoacetate vs. Tert-butyl Bromoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of alkylating agents is paramount to achieving desired molecular architectures and maximizing reaction efficiency. Among the array of choices, α-haloesters such as ethyl bromoacetate and tert-butyl bromoacetate are workhorse reagents for the introduction of acetate moieties. This guide provides an objective comparison of these two prominent reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of ethyl bromoacetate and tert-butyl bromoacetate is presented below, offering a quick reference for laboratory applications.
| Property | Ethyl Bromoacetate | Tert-butyl Bromoacetate |
| Molecular Formula | C₄H₇BrO₂ | C₆H₁₁BrO₂ |
| Molecular Weight | 167.00 g/mol [1] | 195.05 g/mol [2] |
| Appearance | Clear, colorless to light-yellow liquid[3][4][5] | Colorless liquid[2] |
| Odor | Pungent, fruity[1][6] | Pungent[2] |
| Boiling Point | 158-159 °C[3][6][7] | 50 °C at 10 mmHg[8] |
| Density | ~1.506 g/mL at 25 °C[3][7] | ~1.321 g/mL at 25 °C[8] |
| Solubility | Insoluble in water; soluble in acetone, benzene, ethanol, and ether.[1][4] | Immiscible with water; miscible with ethanol, chloroform, and ethyl acetate.[9][10] |
| Flash Point | 47-48 °C[1][3][6] | 49 °C[8][9] |
Performance in Key Synthetic Transformations
The primary utility of both ethyl bromoacetate and tert-butyl bromoacetate lies in their function as versatile alkylating agents. However, their structural differences, primarily the steric bulk of the ester group, lead to distinct reactivity profiles and applications.
Ethyl Bromoacetate: A Versatile Workhorse
Ethyl bromoacetate is a widely used reagent in a variety of alkylation reactions, including the renowned Reformatsky reaction.[4][6] Its relatively smaller size allows for efficient reaction with a broad range of nucleophiles.
Tert-butyl Bromoacetate: A Tool for Controlled Synthesis and Protection
Tert-butyl bromoacetate serves as an effective alkylating agent, particularly when the introduction of a bulky group is desired or when the ester functionality is intended to be a protecting group.[11] The tert-butyl ester is stable under basic conditions but can be readily cleaved under acidic conditions, a feature extensively utilized in multi-step syntheses, such as in the preparation of amino acids and pharmaceuticals.[12] The steric hindrance of the tert-butyl group can also impart high regioselectivity in certain reactions.[11]
Experimental Protocols
Below are detailed experimental protocols for representative applications of both reagents.
Protocol 1: O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate
This procedure details the O-alkylation of a phenolic hydroxyl group, a common application for ethyl bromoacetate.
Reaction Scheme:
Caption: O-Alkylation of Salicylaldehyde.
Procedure:
-
To a 1000 mL round-bottom flask equipped with a large stir bar, add salicylaldehyde (15.26 g, 125 mmol, 1 equivalent), acetonitrile (830 mL), and potassium carbonate (51.82 g, 375 mmol, 3 equivalents).[13]
-
Stir the resulting yellow solution for five minutes.[13]
-
Add ethyl bromoacetate (25.05 g, 150 mmol, 1.2 equivalents) to the mixture all at once. The solution will become colorless.[13]
-
Equip the flask with a reflux condenser and heat the reaction to reflux for 72 hours with vigorous stirring.[13]
-
After cooling to room temperature, remove the solids by filtration through a coarse fritted funnel.[13]
-
Wash the solids thoroughly with diethyl ether (250 mL).[13]
-
Transfer the filtrate to a separatory funnel, add deionized water (~500 mL), and separate the layers.[13]
-
Extract the aqueous layer with diethyl ether (2 x 150 mL).[13]
-
Combine the organic layers and wash with deionized water (2 x 200 mL), followed by brine (200 mL).[13]
-
Dry the organic layer over sodium sulfate and remove the solvent in vacuo to yield the desired ester.[13]
Expected Outcome: This procedure typically yields the O-alkylated product as a clear yellow-orange oil in approximately 63% yield.[13]
Protocol 2: Selective N-Trialkylation of Cyclen with Tert-butyl Bromoacetate
This protocol exemplifies the use of tert-butyl bromoacetate for the controlled alkylation of a polyamine, where the bulky ester group influences the degree of substitution.
Reaction Scheme:
Caption: N-Alkylation of Cyclen.
Procedure:
-
In a 250-mL four-necked round-bottomed flask fitted with a mechanical stirrer, condenser with a nitrogen inlet, thermometer, and an addition funnel, charge cyclen (5.0 g, 0.029 mol), sodium acetate trihydrate (13.0 g, 0.096 mol), and dimethylacetamide (40 mL).
-
Stir the heterogeneous mixture for 30 minutes.
-
Prepare a solution of tert-butyl bromoacetate (18.7 g, 0.096 mol) in dimethylacetamide (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 20-25 °C.
-
After the addition is complete, stir the mixture for 60 hours.
-
Dilute the mixture with diethyl ether (20 mL), cool to -10 to -15 °C, and stir for 2 hours.
-
Collect the precipitated solid by filtration, wash with cold dimethylacetamide (10 mL), followed by cold diethyl ether (2 x 25 mL), and suction dry.
-
Dissolve the crude solid in chloroform (100 mL) and wash with water (2 x 15 mL) and saturated aqueous sodium bromide solution (1 x 15 mL).
-
Dry the organic phase over magnesium sulfate, filter, and concentrate by rotary evaporation to a thin oil.
-
Dilute the oil with hexanes (80 mL) and stir to induce crystallization. Stir at room temperature for 3 hours, then cool to -10 to -15 °C and stir for an additional 2 hours.
-
Collect the white solid by filtration, wash with a cold mixture of hexanes/chloroform (4/1, 25 mL), and dry in vacuo to afford the product.
Expected Outcome: This procedure yields the tri-tert-butyl ester product as a white, amorphous solid in approximately 65% yield.
Comparative Analysis and Logical Workflow
The choice between ethyl bromoacetate and tert-butyl bromoacetate often hinges on the desired outcome of the synthesis, specifically concerning steric hindrance and the stability of the resulting ester.
Caption: Decision workflow for selecting the appropriate bromoacetate.
Conclusion
Both ethyl bromoacetate and tert-butyl bromoacetate are invaluable tools in the synthetic chemist's arsenal. The selection of one over the other is dictated by the specific requirements of the synthetic route. Ethyl bromoacetate is a general-purpose, highly reactive alkylating agent suitable for a wide range of transformations. In contrast, tert-butyl bromoacetate offers the distinct advantages of steric control and the ability to function as an acid-labile protecting group, making it ideal for more complex, multi-step syntheses where chemoselectivity is crucial. A thorough understanding of their respective properties and reactivity profiles, as outlined in this guide, will empower researchers to design more efficient and successful synthetic strategies.
References
- 1. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 2. stacks.stanford.edu [stacks.stanford.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]
- 5. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
- 10. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkylating Agents for Peptide Synthesis and Proteomics
For researchers, scientists, and drug development professionals, the precise and efficient modification of peptides is paramount. Alkylation, a key chemical process, is routinely employed to cap cysteine residues, preventing the formation of disulfide bonds and ensuring the stability of peptides for downstream analysis, particularly in mass spectrometry-based proteomics. The choice of alkylating agent can significantly impact the quality and reliability of experimental results. This guide provides an objective comparison of commonly used alkylating agents, supported by experimental data, to inform your selection process.
Performance Comparison of Common Alkylating Agents
The selection of an appropriate alkylating agent is a trade-off between reaction efficiency and the prevalence of off-target modifications. The following table summarizes the performance of several widely used alkylating agents based on published experimental data.
| Alkylating Agent | Primary Target | Cysteine Alkylation Efficiency | Common Side Reactions | Key Considerations |
| Iodoacetamide (IAA) | Cysteine | High | N-terminus, Lysine, Histidine, Methionine[1][2] | The most common and well-established agent, but can lead to significant off-target alkylation.[3][4] |
| 2-Chloroacetamide (CAA) | Cysteine | High | Lower off-target alkylation than IAA on many residues, but causes significant methionine oxidation (up to 40%).[3][4][5][6][7] | A good alternative to IAA for reducing certain side reactions, but caution is advised if methionine oxidation is a concern.[3][4][5] |
| N-Ethylmaleimide (NEM) | Cysteine | High | High levels of side reactions, particularly with the peptide N-terminus and lysine side chains.[1] | While effective for cysteine alkylation, its high reactivity leads to numerous off-target modifications, potentially compromising results.[1] |
| Acrylamide (AA) | Cysteine | High | Side reactions observed on the N-terminus, serine, threonine, and glutamic acid.[1][2] | A viable alternative to iodine-containing reagents, with a different profile of side reactions.[1] |
| 4-Vinylpyridine (4-VP) | Cysteine | Lower | Relatively low levels of side reactions.[1] | Less reactive than other agents, leading to incomplete cysteine alkylation under standard conditions.[1] |
Experimental Protocols
The following protocols outline the general steps for in-solution reduction and alkylation of peptides, a common procedure in proteomics workflows.
General Protocol for Peptide Reduction
This step is performed prior to alkylation to break any existing disulfide bonds.
-
Solubilization : Dissolve the peptide sample in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5.[8]
-
Reduction : Add a reducing agent. A common choice is dithiothreitol (DTT) to a final concentration of 5 mM.[1][8]
-
Incubation : Incubate the mixture at 56°C for 25-45 minutes.[1][8]
-
Cooling : Allow the sample to cool to room temperature.[8]
Alkylation Protocols for Specific Agents
Following the reduction step, proceed immediately with one of the following alkylation protocols. All alkylation steps should be performed in the dark to prevent degradation of the reagents.
Iodoacetamide (IAA)
-
Add iodoacetamide to the reduced peptide solution to a final concentration of 14 mM.[1][8]
-
Quench the reaction by adding DTT to a final concentration of 5 mM and incubate for an additional 15 minutes.[1]
2-Chloroacetamide (CAA)
-
Add 2-chloroacetamide to the reduced peptide solution to a final concentration of 14 mM.
-
Incubate at room temperature for 30 minutes.
-
Quench the reaction by adding DTT to a final concentration of 5 mM and incubate for an additional 15 minutes.
N-Ethylmaleimide (NEM)
-
Add N-ethylmaleimide to the reduced peptide solution to a final concentration of 14 mM.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Quench the reaction by adding DTT to a final concentration of 5 mM and incubate for an additional 15 minutes.[1]
Acrylamide (AA)
-
Add acrylamide to the reduced peptide solution to a final concentration of 14 mM.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Quench the reaction by adding DTT to a final concentration of 5 mM and incubate for an additional 15 minutes.[1]
4-Vinylpyridine (4-VP)
-
Add 4-vinylpyridine to the reduced peptide solution to a final concentration of 14 mM.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Quench the reaction by adding DTT to a final concentration of 5 mM and incubate for an additional 15 minutes.[1]
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: A generalized workflow for peptide sample preparation for mass spectrometry.
Caption: The general chemical reaction of cysteine alkylation.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 7. researchgate.net [researchgate.net]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
The Strategic Advantage of Tert-butyl Bromoacetate in Solid-Phase Synthesis: A Comparative Guide
In the intricate world of solid-phase synthesis (SPS), particularly in the development of novel peptides and other complex organic molecules, the choice of alkylating agent is a critical determinant of success. Among the various haloacetate esters available, tert-butyl bromoacetate emerges as a reagent with distinct advantages, primarily centered around its unique cleavage properties. This guide provides a comprehensive comparison of tert-butyl bromoacetate with its common alternatives, methyl bromoacetate and ethyl bromoacetate, supported by experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary: Key Performance Indicators
The primary advantage of tert-butyl bromoacetate lies in the acid-labile nature of the tert-butyl ester it forms. This feature allows for selective deprotection under mild acidic conditions, which are orthogonal to the cleavage conditions required for many common linkers and protecting groups used in solid-phase synthesis. This orthogonality is crucial for complex synthetic schemes involving multiple, selective deprotection steps.
| Alkylating Agent | Key Advantage | Primary Disadvantage | Cleavage Conditions |
| Tert-butyl Bromoacetate | Orthogonal, acid-labile protection | Potential for steric hindrance, leading to slower reaction rates or lower yields. | Mild acid (e.g., Trifluoroacetic acid - TFA) |
| Methyl Bromoacetate | Less sterically hindered, potentially faster reactions | Requires harsher, basic conditions for cleavage (saponification) | Basic (e.g., LiOH, NaOH) |
| Ethyl Bromoacetate | Less sterically hindered, potentially faster reactions | Requires harsher, basic conditions for cleavage (saponification) | Basic (e.g., LiOH, NaOH) |
The Power of Orthogonality: The Tert-butyl Ester Advantage
In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support via a linker. Amino acid side chains are protected with various groups to prevent unwanted side reactions. A common strategy is the Fmoc/tBu approach, where the N-terminal Fmoc group is removed with a base (like piperidine), and the side-chain protecting groups (often tert-butyl based) are removed with an acid (like TFA) at the end of the synthesis.
When modifying a peptide on-resin, for instance, by alkylating a free amine on an amino acid side chain, the choice of the alkylating agent's ester group is paramount. If a methyl or ethyl ester is introduced using methyl or ethyl bromoacetate, its subsequent removal requires basic conditions (saponification). These conditions can be harsh and may lead to side reactions or even premature cleavage of the peptide from certain types of linkers.
Conversely, the tert-butyl ester formed by tert-butyl bromoacetate is readily cleaved by the same mild acidic conditions used to remove other tert-butyl-based side-chain protecting groups. This compatibility simplifies the final deprotection and cleavage step, reducing the number of potentially harsh chemical treatments the synthesized molecule must endure.
Experimental Comparison: On-Resin Alkylation
A study on the on-resin modification of a methionine-containing peptide using ethyl bromoacetate reported an isolated yield of 37% for the desired product. The reaction was carried out at 85°C in DMF. This demonstrates the feasibility of using less sterically hindered bromoacetates for on-resin modifications.
Conversely, while specific yield data for on-resin peptide alkylation with tert-butyl bromoacetate is scarce, its use in solution-phase synthesis highlights potential challenges. For instance, the synthesis of a tri-tert-butyl ester using tert-butyl bromoacetate in solution required a long reaction time (60 hours) at room temperature, with the notation that higher temperatures could decrease both yield and purity. This suggests that the steric bulk of the tert-butyl group can slow down the reaction rate and may require carefully optimized conditions to achieve high yields in the sterically hindered environment of a solid support.
The logical relationship in choosing the appropriate alkylating agent can be visualized as follows:
Experimental Protocols
Below are representative protocols for on-resin alkylation. Note that these are generalized and may require optimization for specific substrates and resins.
Protocol 1: On-Resin Alkylation of a Peptide Amine with Tert-butyl Bromoacetate (Hypothetical)
This protocol is based on standard N-alkylation procedures and would require optimization.
-
Resin Swelling: Swell the peptide-resin (100 mg, 1 eq.) in anhydrous N,N-dimethylformamide (DMF, 2 mL) for 1 hour.
-
Deprotection (if necessary): If the target amine is protected (e.g., with Fmoc), deprotect using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 5x), and DMF (5x).
-
Alkylation: To the swollen resin, add a solution of tert-butyl bromoacetate (5 eq.) and diisopropylethylamine (DIEA, 10 eq.) in DMF (2 mL).
-
Reaction: Agitate the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin with DMF (5x), DCM (5x), and methanol (5x), and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the tert-butyl ester and other acid-labile protecting groups.
Protocol 2: On-Resin Modification of Methionine with Ethyl Bromoacetate (Adapted from Literature)
-
Resin Preparation: The model peptide is assembled on Rink amide resin (0.1 mmol scale).
-
Alkylation: Add a solution of ethyl bromoacetate (2 eq.) in DMF (10 mL) to the peptide-resin.
-
Reaction: Heat the reaction mixture at 85°C for 24 hours.
-
Washing: After cooling, wash the resin with DMF, DCM, and methanol.
-
Cleavage and Deprotection: Cleave the peptide from the resin and deprotect using a standard TFA-based cleavage cocktail.
-
Purification: Purify the crude peptide by HPLC to obtain the final product.
The general workflow for on-resin alkylation and subsequent cleavage is depicted below:
Conclusion
The selection of an alkylating agent in solid-phase synthesis is a strategic choice that can significantly impact the efficiency and success of a synthetic route. Tert-butyl bromoacetate offers the significant advantage of introducing an acid-labile ester, which is compatible with the widely used Fmoc/tBu protection strategy. This allows for a streamlined and milder final deprotection step. However, researchers must consider the potential for slower reaction kinetics due to steric hindrance and optimize reaction conditions accordingly.
For syntheses where orthogonality is not a primary concern and faster reaction times are desired, methyl bromoacetate and ethyl bromoacetate are viable alternatives. The trade-off is the requirement for basic conditions for ester cleavage, which may not be compatible with all substrates and solid supports.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, including the complexity of the molecule, the nature of other protecting groups and linkers, and the desired overall synthetic efficiency.
Unveiling the Reactivity Landscape of Haloacetate Esters in Organic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Haloacetate esters are a versatile class of building blocks, frequently employed in the formation of carbon-carbon bonds through nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of common haloacetate esters—specifically ethyl chloroacetate, ethyl bromoacetate, and ethyl iodoacetate—supported by experimental data and detailed protocols to inform your synthetic strategies.
The reactivity of haloacetate esters in nucleophilic substitution reactions, such as the alkylation of enolates, is fundamentally governed by the nature of the halogen substituent. The well-established principle of leaving group ability in SN2 reactions dictates the order of reactivity, which is a direct consequence of the strength of the carbon-halogen bond and the stability of the resulting halide ion. Experimental evidence confirms this trend, positioning ethyl iodoacetate as the most reactive, followed by ethyl bromoacetate, with ethyl chloroacetate being significantly less reactive.
Relative Reactivity: A Quantitative Perspective
The difference in reactivity among these haloacetate esters is not merely qualitative. Kinetic studies and comparative analyses provide a clearer picture of their relative reaction rates. A study comparing the reactivity of ethyl α-halogenated acetates with the biological nucleophile glutathione (GSH) via an SN2 mechanism provides a valuable proxy for their behavior in typical organic synthesis. The established order of reactivity is as follows:
Ethyl iodoacetate > Ethyl bromoacetate >> Ethyl chloroacetate [1]
Ethyl fluoroacetate, in the same study, exhibited no reactivity, highlighting its unsuitability for SN2-type transformations under standard conditions. This observed trend directly correlates with the leaving group ability of the halide ions: I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3][4] The weaker carbon-iodine bond and the greater stability of the iodide ion in solution make ethyl iodoacetate a highly efficient alkylating agent. Conversely, the strong carbon-chlorine bond in ethyl chloroacetate necessitates more forcing reaction conditions or longer reaction times to achieve comparable yields.
For a clearer understanding, the following table summarizes the relative reactivity and physical properties of these key haloacetate esters.
| Haloacetate Ester | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Reactivity Trend |
| Ethyl iodoacetate | ICH₂CO₂CH₂CH₃ | 214.00 | 179-180 | Most Reactive |
| Ethyl bromoacetate | BrCH₂CO₂CH₂CH₃ | 167.00 | 159 | Moderately Reactive |
| Ethyl chloroacetate | ClCH₂CO₂CH₂CH₃ | 122.55 | 144-146 | Least Reactive |
Experimental Protocol: Alkylation of Diethyl Malonate
The alkylation of diethyl malonate is a classic example of a carbon-carbon bond-forming reaction where the reactivity of haloacetate esters can be directly observed. Below is a detailed, representative protocol for this transformation.
Reaction Scheme:
Caption: Relationship between reactivity, leaving group ability, and bond strength.
Experimental Workflow for Comparative Analysis
To empirically determine the relative reactivity of the haloacetate esters in a specific application, a parallel experimental workflow can be employed. This ensures that variables such as temperature, concentration, and stirring rate are kept constant, allowing for a direct comparison of reaction rates.
References
- 1. Mixture Toxicity of SN2-Reactive Soft Electrophiles: 2—Evaluation of Mixtures Containing Ethyl α-Halogenated Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Cysteine Alkylation Showdown: Tert-butyl Bromoacetate vs. Iodoacetamide
In the landscape of proteomic research and drug development, the precise and efficient alkylation of cysteine residues is a critical step for preventing disulfide bond reformation and ensuring accurate protein analysis. Among the arsenal of alkylating agents, iodoacetamide (IAA) has long been a staple. However, researchers are continually exploring alternatives that may offer advantages in terms of reactivity, specificity, and handling. This guide provides a detailed comparison of tert-butyl bromoacetate and the conventional iodoacetamide for cysteine alkylation, offering researchers, scientists, and drug development professionals a data-driven overview to inform their experimental design.
At a Glance: Key Performance Metrics
While direct comparative studies between tert-butyl bromoacetate and iodoacetamide are limited, we can infer the performance of tert-butyl bromoacetate based on the known reactivity of haloacetamides and the structural properties of the tert-butyl group. The following table summarizes the key performance indicators for both reagents.
| Feature | Tert-butyl Bromoacetate | Iodoacetamide (IAA) |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Reaction Product | S-tert-butoxycarbonylmethyl-cysteine | S-carboxamidomethyl-cysteine |
| Mass Addition | +114.06 Da | +57.02 Da |
| Reactivity | Expected to be lower than iodoacetamide due to the less reactive bromide leaving group and potential steric hindrance from the tert-butyl group. | High, due to the excellent iodide leaving group.[1][2] |
| Optimal pH | Likely in the slightly alkaline range (pH 7.5-8.5) to facilitate thiolate anion formation. | Slightly alkaline (typically pH 7.5-8.5) for efficient reaction with the thiolate anion. |
| Specificity | Potentially higher specificity for more accessible cysteines due to steric bulk. May exhibit side reactions with other nucleophilic residues at higher pH. | High for cysteine, but known to react with other residues such as methionine, lysine, histidine, and the N-terminus at alkaline pH.[3][4] |
| Side Reactions | Expected to have a similar profile to other haloacetamides, targeting nucleophilic residues. The bulky tert-butyl group might reduce the rate of side reactions compared to smaller reagents. | Can lead to off-target modifications, including carbamidomethylation of methionine, which can complicate mass spectrometry data analysis.[3] |
| Handling | Lachrymatory and corrosive.[5] Should be handled with care in a chemical fume hood. | Light-sensitive and should be prepared fresh and stored in the dark. |
Delving Deeper: Reactivity and Specificity
Both tert-butyl bromoacetate and iodoacetamide are haloacetamide-based reagents that alkylate cysteine residues via an SN2 nucleophilic substitution mechanism. The reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5), where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.
The reactivity of haloacetamides is largely governed by the nature of the halogen leaving group, with the general trend being I > Br > Cl.[2] Therefore, iodoacetamide, with iodine as the leaving group, is expected to be more reactive than tert-butyl bromoacetate.
A key differentiator is the bulky tert-butyl group in tert-butyl bromoacetate. This steric hindrance could potentially influence its reactivity and specificity.[1] While it might slow down the reaction with the cysteine thiol, it could also offer greater selectivity for more solvent-accessible cysteine residues and potentially reduce the occurrence of off-target reactions with other nucleophilic amino acid side chains that are sterically hindered. A study on N-tert-butyliodoacetamide, a structurally similar compound, demonstrated its utility in protein quantitation, suggesting that the tert-butyl group does not completely abrogate reactivity with cysteine.[6]
Iodoacetamide is well-documented to cause a number of side reactions, particularly the alkylation of methionine, which can lead to a neutral loss during mass spectrometry analysis and complicate data interpretation.[3] While similar side reactions are possible with tert-butyl bromoacetate, the bulkier nature of the reagent might mitigate the extent of these off-target modifications.
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving complete and specific cysteine alkylation. Below are generalized protocols for in-solution protein alkylation.
Protocol for Cysteine Alkylation with Iodoacetamide
This protocol is a standard procedure widely used in proteomics workflows.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Iodoacetamide (IAA) solution (prepare fresh, protect from light)
-
Quenching solution (e.g., DTT or L-cysteine)
-
Ammonium bicarbonate solution (for digestion)
Procedure:
-
Reduction: Add DTT or TCEP to the protein solution to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Downstream Analysis: The alkylated protein sample is now ready for downstream processing, such as buffer exchange or dilution with ammonium bicarbonate to reduce the urea concentration to less than 1 M before enzymatic digestion.
Proposed Protocol for Cysteine Alkylation with Tert-butyl Bromoacetate
As there are no standard, widely adopted protocols for using tert-butyl bromoacetate in proteomics, the following is a proposed starting point based on general principles for haloacetamide alkylation. Optimization of reagent concentration and incubation time is highly recommended.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tert-butyl bromoacetate solution
-
Quenching solution (e.g., DTT or L-cysteine)
-
Ammonium bicarbonate solution (for digestion)
Procedure:
-
Reduction: Add DTT or TCEP to the protein solution to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add tert-butyl bromoacetate solution to a final concentration of 20-55 mM. Due to potentially lower reactivity, a higher concentration and/or longer incubation time may be necessary. Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Downstream Analysis: Proceed with buffer exchange or dilution for subsequent enzymatic digestion.
Visualizing the Chemistry and Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Reaction mechanisms for cysteine alkylation.
Caption: A typical experimental workflow for cysteine alkylation.
Conclusion
Iodoacetamide remains a robust and widely used reagent for cysteine alkylation due to its high reactivity. However, its propensity for off-target modifications necessitates careful control of reaction conditions. Tert-butyl bromoacetate presents a potential alternative, with its bulkier structure possibly offering enhanced specificity for accessible cysteine residues and reduced side reactions. The trade-off may be a slower reaction rate requiring optimization of concentration and incubation time.
For researchers encountering issues with off-target modifications with iodoacetamide or those interested in probing the accessibility of cysteine residues, tert-butyl bromoacetate is a compelling option to explore. As with any chemical modification in proteomics, thorough validation and optimization are paramount to ensure reliable and reproducible results. The choice of alkylating agent should ultimately be guided by the specific experimental goals and the nature of the protein sample being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Butyl Bromoacetate in Comparison to Other Alkylating Agents: A Comparative Guide
In the landscape of chemical biology and drug development, alkylating agents are pivotal tools for probing protein function and potent therapeutics for various diseases, notably cancer. Their efficacy lies in the ability to form covalent adducts with nucleophilic biomolecules, thereby modulating their activity. This guide provides a comprehensive comparison of the efficacy of butyl bromoacetate against two other widely used alkylating agents: iodoacetamide and methyl methanesulfonate (MMS). The comparison focuses on their mechanisms of action, reaction kinetics, cytotoxicity, and impact on cellular signaling pathways, supported by available experimental data.
Overview of Alkylating Agents
Alkylating agents are a diverse class of compounds characterized by their ability to introduce alkyl groups into nucleophilic sites of organic molecules. In a biological context, their primary targets include DNA and proteins. The functional consequences of this alkylation are profound, ranging from the inhibition of enzymatic activity to the induction of programmed cell death (apoptosis).
This compound is a haloacetate derivative. While extensively used in organic synthesis, its biological efficacy as an alkylating agent is less characterized in publicly available literature compared to other haloacetates. Its reactivity is predicted to be driven by the electrophilic carbon adjacent to the bromine atom, making it susceptible to nucleophilic attack.
Iodoacetamide is a well-established and highly reactive alkylating agent, particularly favored in proteomics for its efficient and relatively specific modification of cysteine residues. Its utility stems from the excellent leaving group character of the iodide ion.
Methyl Methanesulfonate (MMS) is a monofunctional alkylating agent that primarily methylates DNA bases. It is widely used in cancer research as a model DNA damaging agent to study cellular responses to genotoxic stress.
Mechanism of Action
The primary mechanism of action for this compound and iodoacetamide is nucleophilic substitution (SN2) , where a nucleophile, typically the thiolate anion of a cysteine residue in a protein, attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the bromide or iodide ion and the formation of a stable thioether bond.
Methyl methanesulfonate, on the other hand, acts primarily as a DNA alkylating agent . It transfers a methyl group to nucleophilic sites on DNA bases, with a preference for the N7 position of guanine and the N3 position of adenine.
Comparative Efficacy
Reaction Kinetics and Reactivity
The reactivity of haloacetate alkylating agents is largely governed by the nature of the halogen leaving group, with the general trend being Iodo > Bromo > Chloro. While direct kinetic data for this compound's reaction with biological thiols is scarce, it is expected to be less reactive than iodoacetamide but more reactive than chloroacetamide. Iodoacetamide is known for its rapid reaction with cysteine residues.[1]
MMS exhibits a different reactivity profile, targeting DNA bases rather than protein thiols. The rate of DNA alkylation by MMS is a key determinant of its genotoxicity.
| Alkylating Agent | Primary Target | Relative Reactivity (Inferred) |
| This compound | Protein Thiols (Cysteine) | Moderate |
| Iodoacetamide | Protein Thiols (Cysteine) | High |
| Methyl Methanesulfonate | DNA Bases (Guanine N7) | N/A (Different Target) |
Table 1: Inferred Comparative Reactivity of Alkylating Agents.
Cytotoxicity
The cytotoxicity of these agents is a direct consequence of their alkylating activity. For haloacetates, cytotoxicity is often linked to the inhibition of essential enzymes through cysteine modification. For MMS, cytotoxicity arises from DNA damage that can block replication and transcription, leading to cell cycle arrest and apoptosis.[2][3]
| Alkylating Agent | Cell Line | IC50 (µM) | Reference |
| Iodoacetamide | CHO-K1 | ~1.5 | [4] |
| Methyl Methanesulfonate (MMS) | 10T1/2 | ~1000 | [4] |
| Bromoacetic Acid | CHO-K1 | ~20 | [4] |
Table 2: Comparative Cytotoxicity (IC50) of Alkylating Agents and a Related Compound. Note: Data for bromoacetic acid is provided as a proxy for a bromo-containing alkylating agent. IC50 values can vary significantly based on the cell line and experimental conditions.
Impact on Cellular Signaling Pathways
The introduction of alkyl adducts by these agents triggers distinct cellular signaling cascades.
This compound and Iodoacetamide: By modifying cysteine residues, these agents can disrupt the function of numerous proteins, including those involved in redox signaling and enzymatic catalysis. Alkylation of critical cysteine residues in proteins can lead to oxidative stress and the activation of stress-response pathways.
Methyl Methanesulfonate (MMS): As a potent DNA damaging agent, MMS robustly activates the DNA Damage Response (DDR) pathway. This involves the activation of key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53.[6] Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[6]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the drug concentration to determine the IC50 value.
References
- 1. tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Scalable Synthesis of High-Purity Tert-Butyl Bromoacetate
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of high-purity tert-butyl bromoacetate is a critical consideration. This important intermediate is utilized in the synthesis of a variety of pharmaceutical compounds, including amino acids and peptides.[1] This guide provides a comparative analysis of the most common scalable synthesis routes, offering detailed experimental protocols and performance data to inform methodology selection.
Comparison of Synthesis Routes
Three primary scalable methods for the synthesis of tert-butyl bromoacetate are prevalent in the chemical industry: a traditional two-step synthesis, a direct esterification "green" method, and a transesterification approach. The following table summarizes the key performance indicators for each route.
| Parameter | Two-Step Synthesis | Direct Esterification (Green Method) | Transesterification |
| Starting Materials | Bromoacetic acid, Thionyl chloride (or Bromoacetyl bromide), tert-Butanol | Bromoacetic acid, Isobutylene | Bromoacetic acid, tert-Butyl acetate |
| Catalyst | None (or acid scavenger like sodium tripolyphosphate) | Solid superacid (e.g., Perfluorosulfonic acid resin) | Strong acid ion exchange resin |
| Overall Yield | ~89%[1] | ≥ 95%[2] | > 80% (effective transformation)[3] |
| Product Purity | High after distillation | ≥ 99.0%[2] | > 99%[3] |
| Reaction Time | Several hours (two steps) | ~5 hours[2] | 2-6 hours[3] |
| Reaction Temperature | 0°C to room temperature[1] | 0°C to 15°C[2][4] | 30-45°C[3] |
| Scalability | Scalable, but generates significant waste.[1] | Well-suited for industrial production due to catalyst recyclability and low waste.[2] | Suitable for large-scale, continuous production.[3] |
| Environmental Impact | High, due to the use of corrosive reagents and generation of acidic byproducts.[1] | Low, considered a "green" method with a recyclable catalyst and no hazardous byproducts.[2] | Low, avoids the use of highly corrosive materials like thionyl chloride.[3] |
Synthesis Workflow Comparison
The following diagram illustrates the distinct workflows for the three primary synthesis routes of tert-butyl bromoacetate.
Experimental Protocols
Two-Step Synthesis from Bromoacetic Acid and tert-Butanol
This traditional method involves the initial conversion of bromoacetic acid to its corresponding acid halide, followed by esterification with tert-butanol.
Step 1: Synthesis of Bromoacetyl Chloride
-
Materials: Bromoacetic acid, Thionyl chloride.
-
Procedure: In a reaction vessel equipped with a reflux condenser and a gas trap, bromoacetic acid is reacted with an excess of thionyl chloride. The reaction mixture is heated to reflux until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The excess thionyl chloride is then removed by distillation, and the resulting bromoacetyl chloride is purified by vacuum distillation. A yield of approximately 95% can be expected for this step.[1]
Step 2: Synthesis of tert-Butyl Bromoacetate
-
Materials: Bromoacetyl chloride, tert-Butanol, Sodium tripolyphosphate (as an acid scavenger), Chloroform (solvent).
-
Procedure: Bromoacetyl chloride is dissolved in chloroform and cooled in an ice bath. A solution of tert-butanol in chloroform is added dropwise to the cooled solution. Sodium tripolyphosphate is added as an acid-binding agent.[1] The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC). The reaction mixture is then washed with water and inorganic salt solutions to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield tert-butyl bromoacetate. The yield for this second step is reported to be around 93%, with a total two-step yield of approximately 89%.[1]
Direct Esterification of Bromoacetic Acid with Isobutylene (Green Method)
This method is considered environmentally friendly due to the use of a recyclable solid acid catalyst and the absence of hazardous byproducts.[2]
-
Materials: Bromoacetic acid, Isobutylene, Perfluorosulfonic acid resin (solid superacid catalyst), Tetrahydrofuran (solvent).
-
Procedure: Bromoacetic acid (1.0 mol) and perfluorosulfonic acid resin (mass ratio of 1:8 to 1:10 with bromoacetic acid) are added to a reaction kettle with tetrahydrofuran.[2] The mixture is stirred and the temperature is adjusted to between 0°C and 15°C.[2][4] Isobutylene gas (1.1-1.5 mol) is slowly introduced into the reaction mixture. The reaction is maintained at this temperature for approximately 5 hours, with the progress monitored by TLC.[2] Upon completion, the solid catalyst is recovered by filtration for reuse. The filtrate is distilled to recover the solvent, and the remaining product is purified by rectification to obtain tert-butyl bromoacetate with a purity of over 99.0% and a yield of 95% or higher.[2]
Transesterification of Bromoacetic Acid with tert-Butyl Acetate
This scalable, one-step method avoids the use of highly corrosive reagents.[3]
-
Materials: Bromoacetic acid, tert-Butyl acetate, Strong acid ion exchange resin.
-
Procedure: Bromoacetic acid and tert-butyl acetate are mixed in a weight ratio of 4:1 to 1:1 and heated to 40-55°C to dissolve the bromoacetic acid completely.[5] This solution is then fed into a reactor containing a strong acid ion exchange resin. The reaction is carried out at a controlled temperature of 30-45°C for 2-6 hours.[3] The resulting mixture, containing 20-45% tert-butyl bromoacetate, is then subjected to separation using two rectifying towers to obtain the final product with a purity of over 99%.[3] This method allows for the recovery and recycling of unreacted bromoacetic acid.[3] The effective transformation rate to tert-butyl bromoacetate is reported to be over 80%.[3]
Logical Relationship of Synthesis Methods
The choice of synthesis route depends on the desired scale, purity requirements, and environmental considerations. The following diagram illustrates the decision-making logic.
References
- 1. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 2. CN106380398A - A green synthetic method for tert-butyl bromoacetate - Google Patents [patents.google.com]
- 3. CN102659588B - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
- 4. tert-Butyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Butyl Bromoacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like butyl bromoacetate are paramount to ensuring a secure laboratory environment. As a lachrymator and a corrosive, flammable liquid, this compound requires strict adherence to established safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, ensuring compliance and safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to be familiar with its hazards. It is a flammable liquid and vapor, causes severe skin burns and eye damage, and is harmful if swallowed.[1][2] It is also a lachrymator, meaning it can cause tearing.[2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment when handling this compound.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][4] | Protects against splashes and corrosive vapors that can cause severe eye damage. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile).[3][4] | Prevents skin contact, which can cause severe burns and irritation. |
| Body Protection | A lab coat or other appropriate protective clothing.[3][4] | Minimizes skin contact with spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate.[4] | Protects against inhalation of irritating and potentially harmful vapors. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid.[3][4] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Procedures
This compound is classified as hazardous waste and must be disposed of according to federal, state, and local regulations.[2][3][4] Never dispose of this compound down the drain.[6]
Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Direct Disposal of Untreated this compound
For larger quantities or when neutralization is not feasible, direct disposal is required.
-
Segregate Waste: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste, separate from non-halogenated solvents.[5][7][8]
-
Container Requirements: Use a compatible, leak-proof container with a secure cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, flammable).[5][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[4]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
Experimental Protocol: Neutralization of Small Quantities of this compound
For small residual amounts, chemical neutralization through hydrolysis can render the compound less hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze this compound into bromoacetic acid and tert-butanol, followed by neutralization of the resulting acid.
Materials:
-
This compound waste
-
5% aqueous sodium hydroxide (NaOH) solution[4]
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH indicator strips or a pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the small quantity of this compound on a stir plate.
-
Dilution (Optional but Recommended): If the this compound is pure, it can be diluted with a water-miscible solvent like ethanol to aid in the reaction with the aqueous base.
-
Neutralization/Hydrolysis: Slowly add the 5% sodium hydroxide solution to the this compound while stirring. The ester will undergo hydrolysis. This reaction can be exothermic, so add the base in small portions to control the temperature.
-
Stirring: Allow the mixture to stir at room temperature. The time required for complete hydrolysis can vary, but stirring for several hours is recommended.
-
Verification: After the reaction period, check the pH of the aqueous layer using a pH strip or meter. The solution should be basic, indicating that the acidic byproduct (bromoacetic acid) has been neutralized. If the solution is not basic, add more sodium hydroxide solution and continue to stir.
-
Final Disposal: Once hydrolysis and neutralization are complete, the resulting aqueous solution should be disposed of in the appropriate aqueous waste container as directed by your institution's EHS guidelines.
By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a safer research environment for all. Always prioritize safety and consult your institution's specific guidelines before handling or disposing of any hazardous chemical.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling Butyl bromoacetate
Essential Safety and Handling Guide for Butyl Bromoacetate
This guide provides crucial safety, operational, and disposal protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Chemical Profile: this compound is a flammable and corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing, and may lead to respiratory irritation.[2][3] It is essential to handle this chemical with stringent safety measures to prevent exposure.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of tert-Butyl bromoacetate are summarized below.
| Property | Value |
| Molecular Formula | C6H11BrO2[1] |
| Molecular Weight | 195.05 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Odor | Pungent[1][4] |
| Boiling Point | 50 °C at 10 mmHg[5][6] |
| Density | 1.321 g/mL at 25 °C[5] |
| Flash Point | 49 °C (120.2 °F) - closed cup[7] |
| Solubility | Immiscible with water. Miscible with ethanol, chloroform, and ethyl acetate.[6][8] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following table outlines the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[9][10] | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield must be worn over goggles, especially when splashing is possible.[9][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[9][11] | Never wear latex, cotton, or leather gloves.[11] Inspect gloves for tears or holes before use. Remove and dispose of gloves immediately after contamination. |
| Body Protection | Chemical-resistant lab coat or apron.[9][10][12] | A chemical-resistant apron should be worn over a lab coat, covering from the mid-chest to the knees.[11] |
| Respiratory Protection | NIOSH/MSHA approved full-facepiece airline respirator.[9] | Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3][9] A respirator is necessary if ventilation is inadequate or if exposure limits are exceeded.[9][13] |
| Foot Protection | Closed-toe shoes. | Footwear should be made of a material that will not absorb splashes.[14] |
Operational and Disposal Plans
Adherence to proper handling and disposal procedures is mandatory to minimize risk.
Pre-Handling and Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[3]
2. Preparation:
-
Before starting, ensure all necessary PPE is available and in good condition.
-
Remove all potential ignition sources from the work area, as the chemical is flammable.[3][12]
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[2][3]
3. Handling Procedure:
-
Avoid all direct contact with the chemical.[12]
-
Carefully transfer the liquid, keeping the container opening away from your face.
-
Do not eat, drink, or smoke in the handling area.[12]
Spill and Emergency Response
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, remove all ignition sources.[3]
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[3][9]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for hazardous waste disposal.[2][3]
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][9]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1][15]
-
Unused Chemical and Contaminated Materials:
-
Empty Containers:
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-ブチルブロモアセタート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tert-Butyl bromoacetate | 5292-43-3 [chemicalbook.com]
- 7. tert-Butyl bromoacetate 98 5292-43-3 [sigmaaldrich.com]
- 8. tert-Butyl bromoacetate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18991-98-5 Name: this compound [xixisys.com]
- 14. aksci.com [aksci.com]
- 15. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
